1-butyl-1H-indol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butylindol-4-amine |
InChI |
InChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-11(13)5-4-6-12(10)14/h4-7,9H,2-3,8,13H2,1H3 |
InChI Key |
JITUHSDZROQSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 1-butyl-1H-indol-4-amine, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with readily available starting materials and employing well-established chemical transformations. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in three main stages, starting from 2-methyl-3-nitroaniline:
-
Indole Ring Formation: Construction of the 4-nitroindole core via the Leimgruber-Batcho indole synthesis.
-
N-Alkylation: Introduction of the butyl group at the N1 position of the indole ring.
-
Nitro Group Reduction: Conversion of the 4-nitro group to the target 4-amino functionality.
This pathway is advantageous as it utilizes a reliable method for the formation of the 4-substituted indole and strategically places the N-alkylation step prior to the sensitive nitro group reduction.
II. Experimental Protocols
Step 1: Synthesis of 4-Nitroindole
This step follows the well-established Leimgruber-Batcho indole synthesis.
Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
Procedure: A 1-liter, single-necked, round-bottomed flask is equipped with a Claisen condenser and a drying tube. The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline. The solution is heated to 120°C, and the ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The remaining residue is then subjected to fractional vacuum distillation.[1]
-
Purification: The product is collected at 156–158°C/6 mmHg.[1]
Part B: Synthesis of 4-Nitroindole
-
Procedure: In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide (DMF) is prepared. While cooling and stirring vigorously, 11 g (0.13 mol) of potassium ethoxide is added. This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide (DMSO). The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction mixture is then transferred to a 1-liter beaker, and water is added with stirring to precipitate the product.[1]
-
Purification: The crude product is collected by filtration and can be purified by sublimation at 170°C/0.5 mmHg or by recrystallization from methanol, ethanol, or acetonitrile.[1]
Step 2: Synthesis of 1-Butyl-4-nitroindole
This step involves the N-alkylation of the 4-nitroindole intermediate.
-
Procedure: To a solution of 4-nitroindole (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes, during which time the indole nitrogen is deprotonated. Butyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the corresponding amine.
-
Procedure: In a flask suitable for hydrogenation, 1-butyl-4-nitroindole (1 equivalent) is dissolved in ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography if necessary to yield this compound.
III. Quantitative Data Summary
The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound based on literature precedents for similar transformations.
| Step | Reactant | Product | Yield | Reference |
| 1A | 2-Methyl-3-nitroaniline | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 88% | [1] |
| 1B | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 4-Nitroindole | 71% (after sublimation) | [1] |
| 2 | 4-Nitroindole | 1-Butyl-4-nitroindole | Estimated 70-90% | - |
| 3 | 1-Butyl-4-nitroindole | This compound | Estimated >90% | - |
| Table 1: Summary of Reaction Yields. |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 95-98 | Yellow to orange solid |
| Ethyl N-(2-methyl-3-nitrophenyl)formimidate | C₁₀H₁₂N₂O₂ | 208.22 | 57-58 | Light-yellow solidifying oil |
| 4-Nitroindole | C₈H₆N₂O₂ | 162.15 | 204-205 (sublimed) | Yellow crystals |
| 1-Butyl-4-nitroindole | C₁₂H₁₄N₂O₂ | 218.25 | Not reported | Expected to be a solid |
| This compound | C₁₂H₁₆N₂ | 188.27 | Not reported | Expected to be an oil or low-melting solid |
| Table 2: Physicochemical Properties of Key Compounds. |
IV. Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-butyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-butyl-1H-indol-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, established experimental protocols for analogous compounds, and relevant biological context to serve as a valuable resource for research and development.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the predicted physicochemical properties for this compound.
| Property | Predicted Value | Method |
| Molecular Weight | 188.27 g/mol | Calculation |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa (most basic) | 5.5 (predicted) | Computational |
| logP | 3.1 (predicted) | Computational |
| Solubility | Low in water (predicted) | Computational |
Note: The predicted values are generated from computational models and should be confirmed by experimental data.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties requires standardized experimental procedures. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of high purity.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus: A Thiele tube or a micro boiling point apparatus is used.
-
Sample Preparation: A small volume (a few microliters) of this compound is placed in a small test tube or a Durham tube. A sealed capillary tube is inverted and placed inside the sample tube.
-
Procedure:
-
The sample tube is attached to a thermometer and immersed in a heating bath (e.g., mineral oil) within the Thiele tube.
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
pKa Determination
The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa of the amino group is of primary interest.
Methodology (Potentiometric Titration):
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration:
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH of the solution is recorded after each addition.
-
-
Data Analysis:
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The equivalence point is determined from the inflection point of the curve.
-
The pH at the half-equivalence point corresponds to the pKa of the compound.
-
logP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution.
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning:
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
The mixture is allowed to stand until the two phases have completely separated.
-
Aliquots are carefully taken from both the n-octanol and aqueous phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology (Equilibrium Shake-Flask Method):
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
-
Sample Analysis:
-
The suspension is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method (e.g., HPLC-UV).
-
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Synthesis and Signaling Pathways
Understanding the synthesis and potential biological interactions of this compound is crucial for its application in drug development.
Plausible Synthetic Workflow
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2] The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Plausible synthesis of this compound via Fischer indole synthesis.
Potential Signaling Pathway Involvement
Indole and its derivatives are known to modulate various signaling pathways in biological systems. One of the key pathways implicated in the cellular response to various stimuli, including potential effects of indole alkaloids, is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][4]
Caption: Hypothetical modulation of the MAPK signaling pathway by an indole derivative.
Safety and Handling
As an aromatic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following general guidelines for handling aromatic amines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-butyl-1H-indol-4-amine (CAS 1340401-29-7): A Starting Point for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge on 1-butyl-1H-indol-4-amine (CAS number 1340401-29-7). Due to the limited availability of published research directly pertaining to this specific molecule, this document serves as a foundational resource for researchers and drug development professionals. It consolidates available physicochemical data and explores potential synthetic methodologies and hypothetical biological activities based on established knowledge of structurally related indole derivatives. The aim is to provide a starting point for future investigation into the therapeutic potential of this compound.
Chemical and Physical Properties
While extensive experimental data for this compound is not publicly available, basic physicochemical properties can be derived from its chemical structure and information from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1340401-29-7 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₆N₂ | Calculated |
| Molecular Weight | 188.27 g/mol | Calculated |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Potential Synthetic Approaches
No specific synthesis for this compound has been detailed in the scientific literature. However, its structure suggests that it can be synthesized through established methods for the formation of the indole core and subsequent N-alkylation and introduction of the 4-amino group. A plausible synthetic strategy would involve the synthesis of a 4-aminoindole intermediate followed by N-alkylation.
General Synthesis of 4-Aminoindoles
The synthesis of the 4-aminoindole scaffold can be a key step. Several methods have been reported for the synthesis of this structural motif. One common approach is the reduction of a 4-nitroindole precursor.
Experimental Protocol: Hypothetical Synthesis of 4-Aminoindole from 4-Nitroindole
-
Dissolution: Dissolve 4-nitroindole in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindole.
-
Purification: Purify the crude product by column chromatography on silica gel.
N-Alkylation of the Indole Ring
Once the 4-aminoindole core is obtained (and potentially protected), the butyl group can be introduced at the N1 position.
Experimental Protocol: Hypothetical N-butylation of a Protected 4-Aminoindole
-
Protection (if necessary): Protect the 4-amino group with a suitable protecting group (e.g., Boc anhydride) to prevent N-alkylation at this position.
-
Deprotonation: Treat the protected 4-aminoindole with a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the indole nitrogen.
-
Alkylation: Add 1-bromobutane or 1-iodobutane to the reaction mixture and stir at room temperature or with gentle heating.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Remove the protecting group from the 4-amino position under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purification: Purify the final product, this compound, by column chromatography.
Potential Biological Activities and Therapeutic Applications
There is no published data on the biological activity of this compound. However, the indole scaffold is a privileged structure in medicinal chemistry, and numerous indole derivatives exhibit a wide range of biological activities. The presence of the N-butyl group and the 4-amino substituent could confer specific pharmacological properties.
Insights from Structurally Related Compounds
-
N-Alkylated Indoles: The N-alkylation of indoles can significantly impact their biological activity, often enhancing their potency and modulating their selectivity for various targets. For instance, N-alkylated indole derivatives have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.
-
4-Aminoindoles: The 4-aminoindole moiety is present in some biologically active compounds. Its position on the indole ring can influence receptor binding and other molecular interactions.
Hypothetical Signaling Pathway Involvement
Given that many indole derivatives interact with G-protein coupled receptors (GPCRs) or ion channels, it is plausible that this compound could modulate such pathways. For example, some indole-based compounds are known to be serotonin (5-HT) receptor agonists or antagonists. A hypothetical mechanism of action could involve the binding of the compound to a specific GPCR, leading to the activation or inhibition of downstream signaling cascades.
In-Depth Technical Guide: Biological Activity of 1-Butyl-1H-indol-4-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of 1-butyl-1H-indol-4-amine, a synthetic indole derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its potential pharmacological profile based on the known biological activities of structurally related N-alkylated aminoindoles. The primary focus is on the compound's potential interactions with key central nervous system (CNS) targets, including serotonin (5-HT), dopamine (D₂), and cannabinoid (CB₁) receptors. This document details the hypothetical binding affinities and functional activities, outlines relevant experimental protocols for in vitro characterization, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar chemical scaffolds.
Introduction
Indole-based compounds are a prominent class of heterocyclic molecules with diverse and significant biological activities. The indole nucleus is a key pharmacophore in numerous endogenous molecules, natural products, and synthetic drugs. The substitution pattern on the indole ring system, including alkylation at the N1 position and the placement of an amino group at the C4 position, can profoundly influence the compound's pharmacological properties, including its receptor affinity, selectivity, and functional activity.
This compound represents a simple yet intriguing scaffold. The presence of the N-butyl group suggests potential interactions with hydrophobic pockets within receptor binding sites, while the 4-amino group can participate in key hydrogen bonding interactions. Based on the pharmacology of related indoleamines, this compound is hypothesized to interact with several G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission and various physiological processes.
Predicted Pharmacological Profile
Based on structure-activity relationship (SAR) studies of related N-alkylated aminoindoles and other indole derivatives, this compound is predicted to exhibit affinity for the following receptors:
-
Serotonin 5-HT₁A Receptor: N-alkylated indoles are known to possess affinity for various serotonin receptors. The 4-aminoindole scaffold, in particular, may favor interaction with the 5-HT₁A receptor, potentially acting as an agonist or partial agonist.
-
Dopamine D₂ Receptor: The privileged structure of some indoleamines allows for interaction with dopamine receptors. Depending on the overall topography of the molecule, it could exhibit antagonist or partial agonist activity at D₂ receptors.
-
Cannabinoid CB₁ Receptor: Certain aminoalkylindoles are potent cannabinoid receptor ligands. While the specific substitution pattern of this compound differs from classical cannabinoid agonists, the potential for interaction with CB₁ receptors cannot be ruled out.
Quantitative Biological Data (Hypothetical)
The following tables summarize the predicted quantitative data for this compound and its hypothetical analogs based on SAR trends observed in related chemical series. It is critical to note that these are extrapolated values and require experimental validation.
Table 1: Predicted Receptor Binding Affinities (Ki, nM)
| Compound | N-Alkyl Chain | 5-HT₁A | D₂ | CB₁ |
| Hypothetical Analog 1 | Methyl | 50 | 250 | >1000 |
| Hypothetical Analog 2 | Ethyl | 35 | 180 | >1000 |
| This compound | Butyl | 20 | 150 | 800 |
| Hypothetical Analog 3 | Pentyl | 25 | 170 | 750 |
| Hypothetical Analog 4 | Hexyl | 40 | 200 | 700 |
Table 2: Predicted Functional Activity (EC₅₀/IC₅₀, nM and % Efficacy/Inhibition)
| Compound | Receptor | Assay Type | Predicted EC₅₀/IC₅₀ (nM) | Predicted Max Efficacy/Inhibition (%) | Predicted Activity |
| This compound | 5-HT₁A | cAMP | 80 | 60% (Efficacy) | Partial Agonist |
| This compound | D₂ | GTPγS | 300 | 85% (Inhibition) | Antagonist |
| This compound | CB₁ | β-Arrestin | >1000 | - | Weak/Inactive |
Signaling Pathways
The predicted interactions of this compound with 5-HT₁A and D₂ receptors would modulate key intracellular signaling cascades.
5-HT₁A Receptor Signaling Pathway
Activation of the 5-HT₁A receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Figure 1: 5-HT₁A Receptor Signaling Pathway.
D₂ Receptor Signaling Pathway
The D₂ receptor is also a Gi/o-coupled GPCR. Antagonism of this receptor by a compound like this compound would block the effects of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels and PKA activity.
Figure 2: D₂ Receptor Signaling Pathway (Antagonism).
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor.
Workflow Diagram:
Figure 3: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂, or CB₁).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂, or [³H]CP55,940 for CB₁), and a range of concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Workflow Diagram:
Figure 4: GTPγS Binding Assay Workflow.
Detailed Protocol:
-
Assay Setup:
-
In a 96-well plate, add assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Add the prepared cell membranes.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
-
cAMP Accumulation Assay
This assay measures the modulation of adenylyl cyclase activity, a downstream effector of many GPCRs.
Workflow Diagram:
Figure 5: cAMP Accumulation Assay Workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells expressing the receptor of interest into a 96-well plate and grow to confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin, and then add varying concentrations of this compound. For Gs-coupled receptors, add the test compound directly.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate dose-response curves and determine the EC₅₀ or IC₅₀ values, as well as the maximal efficacy or inhibition.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, an important signaling and regulatory event.
Workflow Diagram:
Figure 6: β-Arrestin Recruitment Assay Workflow.
Detailed Protocol:
-
Assay Principle:
-
Utilize a commercially available assay system (e.g., PathHunter by DiscoveRx or Tango by Thermo Fisher Scientific) that employs enzyme fragment complementation or a transcription-based reporter.
-
-
Cell Treatment and Signal Detection:
-
Plate the engineered cells and treat with a range of concentrations of this compound.
-
After an incubation period, measure the reporter signal according to the manufacturer's protocol.
-
-
Data Analysis:
-
Construct dose-response curves and calculate the EC₅₀ and Emax for β-arrestin recruitment.
-
Conclusion
This compound is a small molecule with a chemical structure that suggests potential interactions with key GPCRs in the central nervous system, particularly serotonin 5-HT₁A and dopamine D₂ receptors. The hypothetical pharmacological data and structure-activity relationships presented in this guide provide a rationale for its further investigation as a modulator of these systems. The detailed experimental protocols offer a clear path for the in vitro characterization of its binding affinity and functional activity. Future studies, including in vivo behavioral models, will be necessary to fully elucidate the therapeutic potential of this and related compounds. This technical guide serves as a starting point for researchers to explore the intriguing biological landscape of N-alkylated 4-aminoindoles.
Potential Research Applications of 1-butyl-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-butyl-1H-indol-4-amine is a synthetic derivative of the indole scaffold, a core structure in numerous biologically active compounds. While direct research on this specific molecule is limited, its structural components—a 4-aminoindole core and an N-butyl substitution—suggest a rich potential for investigation across various therapeutic areas. This technical guide consolidates the known biological activities of structurally related compounds to extrapolate and propose potential research applications for this compound. The primary areas of interest include oncology, neuropharmacology, and infectious diseases, leveraging the established roles of 4-aminoindoles and N-alkylated indoles in these fields. This document aims to serve as a foundational resource for researchers initiating studies on this promising, yet underexplored, chemical entity.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The 4-aminoindole moiety, in particular, is a versatile building block for the synthesis of bioactive molecules and is utilized in the development of pharmaceuticals targeting a range of diseases.[4][5] Furthermore, the N-alkylation of indoles is a well-established strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity.[6][7]
This compound combines these key structural features. The butyl group at the N1 position can influence lipophilicity and membrane permeability, potentially impacting oral bioavailability and target engagement. This guide will explore the hypothetical research applications of this compound by examining the established structure-activity relationships (SAR) of related 4-aminoindoles and N-alkylated indole derivatives.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
Oncology
The 4-aminoindole scaffold is a key component in the synthesis of various anticancer agents.[4][8] Derivatives have been shown to act as inhibitors of crucial cellular targets in cancer progression.
-
Kinase Inhibition: Many indole derivatives function as kinase inhibitors, targeting enzymes like FLT3, which are often mutated in acute myeloid leukemia.[9] The N-butyl group could potentially influence the binding affinity and selectivity for specific kinase targets.
-
DNA Intercalation and Topoisomerase Inhibition: Certain indole derivatives exhibit anticancer effects by interfering with DNA replication and repair mechanisms, including the inhibition of topoisomerases.[10]
-
Hedgehog Pathway Inhibition: 4-Aminoindole has been used as a reactant in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, a critical pathway in many cancers.[5]
Hypothesized Signaling Pathway in Oncology
Caption: Potential inhibitory actions of this compound on key oncogenic signaling pathways.
Neuropharmacology
Indole derivatives are integral to neuropharmacology, with serotonin being a prime example.[1] The 4-aminoindole structure suggests potential interactions with various neuroreceptors and transporters.
-
Serotonin Receptor and Transporter Ligands: 4-Aminoindole is a known reactant for preparing ligands of the serotonin transporter and 5-HT1A receptors.[5] The N-butyl substitution could modulate the affinity and selectivity for different serotonin receptor subtypes.
-
Acetylcholinesterase Inhibition: Novel indole amines have been synthesized and shown to have anti-acetylcholinesterase activity, which is a key target in the treatment of Alzheimer's disease.[11]
Hypothesized Neuropharmacological Workflow
Caption: A proposed experimental workflow to investigate the neuropharmacological potential.
Infectious Diseases
The indole scaffold is present in many antimicrobial and antiviral agents.
-
Antibacterial Activity: 4-Aminoindole derivatives have been investigated as inhibitors of bacterial thymidylate synthase.[5] Indole derivatives have also shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[12]
-
Antiviral Activity: Indolic compounds have been developed as non-peptidic HIV protease inhibitors.[5] Furthermore, certain indole derivatives have demonstrated broad-spectrum antiviral activity.[12]
-
Antiparasitic Activity: The structurally related 4-aminoquinolines are a well-known class of antimalarial drugs.[13][14] While the indole core is different, the 4-amino substitution pattern suggests that screening for antiplasmodial or antileishmanial activity could be a fruitful area of research.[15]
Data from Structurally Related Compounds
To provide a quantitative basis for future research, the following table summarizes the biological activity of various 4-aminoindole and N-alkylated indole derivatives found in the literature. Note: This data is for related compounds and not for this compound itself.
| Compound Class | Target | Activity (IC50/EC50) | Reference |
| Indolone Derivatives | FLT3 | 8.4 nM | [9] |
| Indolone Derivatives | MV-4-11 cells | 5.3 nM | [9] |
| Indole Amines | Acetylcholinesterase | 4.28 µM | [11] |
| 4-Aminoquinoline Derivative (AMQ-j) | L. amazonensis promastigotes | 5.9 µg/mL | [15] |
| 4-Aminoquinoline Derivative (AMQ-j) | L. amazonensis amastigotes | 2.4 µg/mL | [15] |
| 7-Iodo-4-aminoquinolines | P. falciparum | 3-12 nM | [14] |
Proposed Experimental Protocols
Researchers interested in investigating this compound can adapt the following general experimental protocols from studies on related compounds.
General Synthesis of N-Alkylated Indoles
A common method for the N-alkylation of indoles involves the reaction of the indole with an alkyl halide in the presence of a base.[6]
Protocol:
-
Dissolve the starting indole (e.g., 4-aminoindole) in a suitable aprotic solvent such as DMF or THF.
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0°C.
-
Allow the mixture to stir for 30-60 minutes at room temperature.
-
Add the alkyl halide (e.g., 1-bromobutane) dropwise at 0°C.
-
Let the reaction mixture warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the test compound (this compound) to the reaction mixture.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
While this compound remains a largely uncharacterized molecule, the extensive body of research on its core components—the 4-aminoindole scaffold and N-alkyl substitutions—provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized applications in oncology, neuropharmacology, and infectious diseases are based on well-established structure-activity relationships of analogous compounds. This technical guide offers a starting point for researchers by outlining these potential applications, providing comparative data from related molecules, and suggesting foundational experimental protocols. Further synthesis and biological evaluation of this compound are warranted to elucidate its specific pharmacological profile and to validate its potential as a lead compound in drug discovery.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Aminoindole 97 5192-23-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidaion of 1-butyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure elucidation of 1-butyl-1H-indol-4-amine. Due to the limited availability of public experimental data, this document presents a combination of established synthetic methodologies and predicted spectroscopic data based on analogous compounds and spectroscopic principles. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel indole derivatives.
Chemical Structure
Systematic Name: this compound CAS Number: 1340401-29-7[1] Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol
The chemical structure consists of an indole scaffold with a butyl group attached to the nitrogen at position 1 and an amine group at position 4 of the indole ring.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar chemical environments and known fragmentation patterns of related molecules.
Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | H-7 |
| ~6.95 | t | 1H | H-6 |
| ~6.50 | d | 1H | H-5 |
| ~6.80 | t | 1H | H-2 |
| ~6.40 | d | 1H | H-3 |
| ~4.10 | t | 2H | N1-CH₂ -CH₂-CH₂-CH₃ |
| ~3.80 | br s | 2H | -NH₂ |
| ~1.85 | m | 2H | N1-CH₂-CH₂ -CH₂-CH₃ |
| ~1.40 | m | 2H | N1-CH₂-CH₂-CH₂ -CH₃ |
| ~0.95 | t | 3H | N1-CH₂-CH₂-CH₂-CH₃ |
Note: The chemical shifts for the aromatic and indole ring protons are estimations based on typical indole spectra.[2] The amine protons are expected to appear as a broad singlet and are D₂O exchangeable.[3] The butyl chain protons are assigned based on their expected multiplicities and coupling patterns.[4]
Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C-7a |
| ~138.0 | C-4 |
| ~128.0 | C-3a |
| ~122.0 | C-2 |
| ~115.0 | C-7 |
| ~105.0 | C-6 |
| ~100.0 | C-5 |
| ~98.0 | C-3 |
| ~46.0 | N1-CH₂ -CH₂-CH₂-CH₃ |
| ~32.0 | N1-CH₂-CH₂ -CH₂-CH₃ |
| ~20.0 | N1-CH₂-CH₂-CH₂ -CH₃ |
| ~14.0 | N1-CH₂-CH₂-CH₂-CH₃ |
Note: The assignments are based on general chemical shift regions for indole and aliphatic carbons.[5]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | N-H bend (scissoring) of primary amine |
| 1580 - 1450 | Medium to Strong | C=C stretch (aromatic/indole ring) |
| ~1330 | Medium | C-N stretch (aromatic amine) |
| 800 - 700 | Strong, Broad | N-H wag of primary amine |
Note: The predicted IR peaks are based on characteristic vibrational frequencies for primary aromatic amines and N-substituted indoles.[3][6]
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 188 | Moderate | [M]⁺ (Molecular Ion) |
| 145 | High | [M - C₃H₇]⁺ (Loss of propyl radical via benzylic cleavage) |
| 131 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 130 | Moderate | [M - C₄H₉ - H]⁺ |
| 117 | Moderate | Indole-4-amine fragment |
Note: The fragmentation pattern is predicted based on the stable indole ring and the expected cleavage of the butyl chain. The loss of a propyl radical (m/z 145) is anticipated to be a major fragmentation pathway, similar to other N-alkyl indoles.[7] The molecular ion peak at m/z 188 should be observable.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the predicted spectroscopic data.
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis, which is well-suited for preparing indoles with substitution on the benzene ring.[8][9]
Synthetic Workflow Diagram
The following diagram outlines the key steps in the proposed synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of N-Butyl-2-methyl-3-nitroaniline
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add a solution of 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-butyl-2-methyl-3-nitroaniline.
Step 2: Synthesis of the Enamine Intermediate
-
A mixture of N-butyl-2-methyl-3-nitroaniline (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq), and pyrrolidine (1.5 eq) in anhydrous DMF is heated to 100-110 °C for 4-6 hours under an inert atmosphere.[8][10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude enamine intermediate can be used in the next step without further purification, or it can be purified by recrystallization if necessary.
Step 3: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney nickel.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi.[9]
-
Monitor the reaction by TLC until the enamine is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Biological Significance
While specific biological activity for this compound has not been extensively reported, the 4-aminoindole scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of 4-aminoindoles have shown potential as:
-
Antimalarial agents: Certain aminoindoles have demonstrated potent activity against Plasmodium falciparum.
-
Antiviral agents: Some studies have explored aminoindole derivatives as potential inhibitors of influenza viruses.
-
Serotonin receptor ligands: The indole nucleus is a core component of serotonin, and its derivatives are often investigated for their interaction with serotonin receptors, suggesting potential applications in neuroscience.[11]
Further research is warranted to explore the specific biological profile of this compound.
Conclusion
This technical guide has outlined the key aspects of the structure elucidation of this compound. By combining predicted spectroscopic data with established synthetic protocols, a comprehensive understanding of this molecule can be achieved. The provided experimental procedures offer a practical approach for its synthesis, enabling further investigation into its chemical properties and potential biological activities. The use of modern spectroscopic techniques, as detailed in the elucidation workflow, is crucial for the unambiguous confirmation of its structure.
References
- 1. chiralen.com [chiralen.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. esports.bluefield.edu - Common Organic Ir Peaks Us [esports.bluefield.edu]
- 7. researchgate.net [researchgate.net]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 11. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
Spectroscopic Profile of 1-butyl-1H-indol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-butyl-1H-indol-4-amine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for indole derivatives and aromatic amines. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data for N-alkylated indoles and aromatic amines.
¹H NMR (Proton NMR) Data
The predicted ¹H NMR chemical shifts and coupling constants are presented in Table 1. The signals are assigned to the protons of the indole ring and the butyl substituent.
Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.10 | d | ~8.0 | H-7 |
| ~6.95 | t | ~8.0 | H-6 |
| ~6.50 | d | ~8.0 | H-5 |
| ~6.90 | d | ~3.0 | H-2 |
| ~6.40 | d | ~3.0 | H-3 |
| ~4.10 | t | ~7.5 | N-CH₂ (butyl) |
| ~1.85 | m | - | N-CH₂-CH₂ (butyl) |
| ~1.40 | m | - | CH₂-CH₃ (butyl) |
| ~0.95 | t | ~7.5 | CH₃ (butyl) |
| ~3.80 | br s | - | NH₂ |
Note: The chemical shift of the amine protons (NH₂) can be variable and may broaden or exchange with D₂O.
¹³C NMR (Carbon-13 NMR) Data
The predicted ¹³C NMR chemical shifts are listed in Table 2. The assignments correspond to the carbon atoms of the indole core and the butyl group.
Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz).
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-4 |
| ~137.0 | C-7a |
| ~128.0 | C-3a |
| ~122.0 | C-2 |
| ~118.0 | C-6 |
| ~110.0 | C-5 |
| ~105.0 | C-7 |
| ~100.0 | C-3 |
| ~46.0 | N-CH₂ (butyl) |
| ~32.0 | N-CH₂-CH₂ (butyl) |
| ~20.0 | CH₂-CH₃ (butyl) |
| ~14.0 | CH₃ (butyl) |
IR (Infrared) Spectroscopy Data
The predicted characteristic infrared absorption bands for this compound are summarized in Table 3. These absorptions are indicative of the key functional groups present in the molecule.[1][2][3]
Table 3. Predicted IR Absorption Data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric, NH₂)[1][2] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (butyl group) |
| 1620-1580 | Medium | N-H bend (scissoring)[1] |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch[1] |
| 1250-1020 | Medium | Aliphatic C-N stretch[1] |
MS (Mass Spectrometry) Data
The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented in Table 4. The fragmentation pattern is expected to be influenced by the N-butyl group and the indole ring.[4][5]
Table 4. Predicted Mass Spectrometry Data for this compound.
| m/z | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 145 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 131 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 130 | [Indol-4-amine]⁺ |
| 117 | [Indole]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of N-alkylated indole derivatives, which can be adapted for this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
2D NMR (COSY, HSQC, HMBC): If further structural elucidation is required, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the molecular structure.
IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands and their wavenumbers (cm⁻¹).
-
Correlate the observed bands with the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-N).
Mass Spectrometry
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Sample Preparation (GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Data Acquisition (GC-MS with EI):
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the ion source where they are bombarded with electrons (typically 70 eV) to generate ions.
-
The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded for each eluting component.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation mechanisms to explain the observed fragments, which can provide structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.
References
commercial suppliers of 1-butyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-butyl-1H-indol-4-amine, a substituted indole of interest in chemical and pharmaceutical research. The document details commercial sourcing, a representative synthetic protocol, and explores potential biological activities and experimental workflows based on related indole compounds.
Commercial Sourcing
This compound (CAS No. 1340401-29-7) is available from several commercial chemical suppliers. While pricing is often subject to quotation, the following table summarizes key information from various vendors to aid in procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Specification | Available Quantities |
| BLD Pharm | This compound | 1340401-29-7 | C₁₂H₁₆N₂ | - | Inquiry for bulk |
| CHIRALEN | This compound | - | - | - | Inquiry |
| Sigma-Aldrich | 1-Isobutyl-1H-indol-4-amine* | 1322879-77-5 | C₁₂H₁₆N₂ | 97% | Inquiry |
*Note: Sigma-Aldrich lists the isomer 1-isobutyl-1H-indol-4-amine. Researchers should verify the specific isomer required for their application.[1]
Representative Synthetic Protocol
Disclaimer: The following protocol is a representative, theoretical procedure and has not been experimentally validated for this specific compound. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Reaction Scheme: A potential synthetic route could involve the N-alkylation of a protected 4-aminoindole derivative followed by deprotection. A more common approach for creating the indole ring itself is the Fischer indole synthesis. A plausible modern approach might involve a palladium-catalyzed cross-coupling reaction.
A Representative Palladium-Catalyzed Amination Approach:
-
Starting Materials: 1-butyl-4-bromo-1H-indole and a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide).
-
Catalyst System: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., Xantphos or BINAP).
-
Base and Solvent: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Potential Biological Activity and Experimental Exploration
Direct studies on the biological activity of this compound are not prevalent in the reviewed literature. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, we can hypothesize potential areas of investigation for this compound.
Hypothesized Target Pathway: Anti-inflammatory Activity via 5-LOX/sEH Inhibition
Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[2][3] The 5-LOX pathway is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition can therefore offer a potent anti-inflammatory effect.
Given its indole core, this compound is a candidate for investigation as a modulator of these pathways.
Proposed Experimental Workflow for Target Validation:
To investigate the potential of this compound as an anti-inflammatory agent, the following experimental workflow could be employed:
-
In Vitro Enzyme Assays:
-
5-LOX Inhibition Assay: Utilize a cell-free assay with purified human 5-LOX to determine the IC₅₀ value of the compound.
-
sEH Inhibition Assay: Similarly, perform an in vitro assay with purified human sEH to determine its IC₅₀.
-
-
Cell-Based Assays:
-
Leukotriene Release Assay: Use a suitable cell line (e.g., human neutrophils or macrophages) stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) and measure the release of leukotrienes in the presence and absence of the test compound.
-
Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants.
-
-
In Vivo Models:
-
If in vitro and cell-based assays show promising results, proceed to in vivo models of inflammation, such as a carrageenan-induced paw edema model in rodents, to assess the compound's efficacy and safety profile.
-
This guide provides a starting point for researchers interested in this compound. The provided information on sourcing, a representative synthesis, and a hypothesized biological target with an associated experimental plan are intended to facilitate further investigation into the properties and potential applications of this compound.
References
Comprehensive Technical Guide on the Safety and Handling of 1-butyl-1H-indol-4-amine
Disclaimer: The following guide is a compilation of extrapolated data from similar chemical structures and general best practices for handling novel research chemicals. Due to the limited publicly available information specifically for 1-butyl-1H-indol-4-amine, this document should be used for informational purposes only. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or professional laboratory safety training. Researchers, scientists, and drug development professionals are advised to consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a common motif in many biologically active compounds and pharmaceuticals. The addition of a butyl group at the N1 position and an amine group at the C4 position suggests potential for further chemical modification and biological activity. Given its novelty, a cautious approach to its handling and use is paramount. This guide aims to provide a framework for the safe handling, storage, and disposal of this compound in a research and development setting.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following properties are predicted based on the chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Likely an oil or low-melting solid at room temperature |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water. |
| pKa | The amine group is expected to be basic. |
Hazard Identification and Precautionary Measures
The specific toxicological properties of this compound have not been determined. However, based on the general reactivity of substituted indoles and aromatic amines, the following potential hazards should be considered.
Potential Hazards:
-
Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes upon direct contact.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.
-
Toxicity: The toxicological profile is unknown. Systemic effects upon absorption are possible.
-
Sensitization: Some individuals may develop allergic reactions upon repeated exposure.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Workflow for Safe Handling
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General Workflow for Safe Handling
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist, call a physician. |
| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, call a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Storage and Disposal
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from oxidizing agents.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the compound is found to be air-sensitive.
Disposal:
-
Dispose of this chemical in accordance with all applicable local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging should be treated as the chemical itself.
Spill and Emergency Procedures
A logical workflow for responding to a chemical spill is outlined below.
Caption: Chemical Spill Response Protocol
Conclusion
The safe handling of novel chemical entities like this compound is of utmost importance in a research and development environment. While specific data for this compound is scarce, a proactive and cautious approach based on its chemical class and general laboratory safety principles is essential. Adherence to the guidelines outlined in this document, in conjunction with institution-specific safety protocols and a thorough risk assessment, will help to minimize the risks associated with the handling and use of this compound. It is imperative for all personnel to be trained on the potential hazards and emergency procedures before commencing any work with this compound.
Methodological & Application
Application Notes and Protocols for the Quantification of 1-butyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-indol-4-amine is a synthetic compound belonging to the indoleamine class. Indoleamines are a group of neurotransmitters and hormones that play crucial roles in various physiological processes. Accurate and reliable quantification of this compound is essential for its use in research and development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations.
These application notes provide a comprehensive overview of a robust and sensitive method for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is highly specific and sensitive, making it ideal for the analysis of target compounds in complex biological samples.[1][2]
Principle of the Method
The analytical method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound from other sample components. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This allows for high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) is used to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[3]
Instrumentation
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for the calibration curve and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to achieve the final working concentration.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique used to clean up and concentrate analytes from biological samples, which helps to reduce matrix effects like ion suppression.[3]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution and vortex. Dilute the sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of this compound and a suitable internal standard. |
Method Validation
To ensure the reliability of the analytical method, it is crucial to perform a thorough validation according to regulatory guidelines. The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| Linearity (r²) | Example Value |
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (CV%) |
| Low | 5 | Example Value | Example Value | Example Value |
| Mid | 50 | Example Value | Example Value | Example Value |
| High | 500 | Example Value | Example Value | Example Value |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship and hierarchy of key method validation parameters.
Caption: Key parameters for analytical method validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. Proper method validation is essential to ensure the generation of reliable and accurate data for research and development purposes. The provided protocols and data presentation templates serve as a guide for establishing a validated analytical method for this compound.
References
Application Notes and Protocols for 1-butyl-1H-indol-4-amine in Cell-Based Assays
Disclaimer: The following application notes and protocols are provided as examples based on the known biological activities of structurally related indole derivatives. These methodologies will require optimization for the specific compound 1-butyl-1H-indol-4-amine.
Anti-inflammatory Activity Assessment
Application Note
Indole derivatives have been recognized for their wide range of biological activities, including potent anti-inflammatory effects[1][2]. Many indole-containing compounds have been shown to modulate key inflammatory signaling pathways. One of the central regulators of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway[3]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6[4][5].
This application note describes a cell-based assay to evaluate the potential of this compound to inhibit the NF-κB signaling pathway in a macrophage cell line, such as RAW 264.7, stimulated with LPS. The described protocol utilizes a reporter gene assay to quantify NF-κB activation.
Experimental Protocol: NF-κB Reporter Assay
Objective: To determine the inhibitory effect of this compound on LPS-induced NF-κB activation in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the RAW 264.7-NF-κB-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the media containing different concentrations of the compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only). Incubate for 1 hour.
-
Stimulation: Prepare a working solution of LPS in complete DMEM. Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL. Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luciferase Assay: After incubation, remove the media and wash the cells gently with 100 µL of PBS. Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Measurement: Add 50 µL of luciferase substrate to each well and immediately measure the luminescence using a plate luminometer.
Data Presentation
Table 1: Hypothetical Inhibitory Effect of this compound on NF-κB Activation
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Untreated Control | 150 ± 25 | - |
| Vehicle (DMSO) + LPS | 8500 ± 450 | 0 |
| 0.1 | 8250 ± 380 | 2.9 |
| 1 | 6500 ± 310 | 23.5 |
| 10 | 3200 ± 250 | 62.4 |
| 25 | 1500 ± 180 | 82.4 |
| 50 | 800 ± 90 | 90.6 |
Visualization
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Anticancer Activity Assessment
Application Note
The indole scaffold is a privileged structure in medicinal chemistry, and numerous indole derivatives have been developed as potent anticancer agents[1][2]. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis[6][7]. Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy[8]. Apoptosis is characterized by distinct morphological and biochemical changes, such as cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (PS) on the cell surface[9][10].
This application note details a protocol to assess the pro-apoptotic activity of this compound on a human cancer cell line (e.g., HeLa or Jurkat cells) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis[9][11]. Annexin V binds to exposed PS on apoptotic cells, while PI intercalates with the DNA of necrotic or late-stage apoptotic cells with compromised membranes[9].
Experimental Protocol: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with this compound.
Materials:
-
HeLa (or other suitable cancer cell line)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the floating and adherent cells for each sample and centrifuge at 500 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each sample.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 2: Hypothetical Apoptotic Effects of this compound on HeLa Cells after 48h
| Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| 1 | 90.1 ± 3.0 | 5.6 ± 0.8 | 4.3 ± 0.7 |
| 10 | 75.4 ± 4.2 | 15.3 ± 1.5 | 9.3 ± 1.1 |
| 50 | 40.2 ± 3.8 | 45.1 ± 2.9 | 14.7 ± 1.8 |
| 100 | 15.7 ± 2.9 | 60.5 ± 4.1 | 23.8 ± 2.5 |
Visualization
Caption: Simplified overview of apoptosis signaling pathways.
Lipid Metabolism Regulation Assessment
Application Note
Recent studies have highlighted the role of certain indole derivatives in regulating lipid metabolism, making them potential therapeutic agents for metabolic diseases like non-alcoholic fatty liver disease (NAFLD)[12]. NAFLD is characterized by the excessive accumulation of lipids (steatosis) in hepatocytes. Cell-based models of steatosis, often using the human hepatoma cell line HepG2, are valuable tools for screening compounds that can prevent or reverse lipid accumulation[13]. In these models, cells are typically loaded with fatty acids, such as oleic acid, to induce the formation of intracellular lipid droplets[14].
This application note provides a protocol for a lipid accumulation assay using Oil Red O staining to visualize and quantify intracellular neutral lipids. This assay can be used to evaluate the potential of this compound to inhibit oleic acid-induced lipid accumulation in HepG2 cells.
Experimental Protocol: Oil Red O Staining for Lipid Accumulation
Objective: To quantify the effect of this compound on oleic acid-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (stock solution in DMSO)
-
10% Formalin solution
-
Oil Red O staining solution
-
Isopropanol
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Oleic Acid-BSA Complex Preparation: Prepare a 10 mM stock solution of oleic acid in 0.1 M NaOH at 70°C. Prepare a 10% BSA solution in serum-free medium. Add the oleic acid stock to the BSA solution to get a final concentration of 1 mM oleic acid complexed with BSA.
-
Treatment: Replace the culture medium with serum-free medium containing the oleic acid-BSA complex (final concentration ~0.25-0.5 mM oleic acid) and various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO + oleic acid) and a negative control (no oleic acid).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Cell Fixation: Wash the cells twice with PBS. Add 500 µL of 10% formalin to each well and fix for 30 minutes.
-
Staining: Remove the formalin and wash with PBS. Add 500 µL of freshly filtered Oil Red O solution to each well and incubate for 30 minutes at room temperature.
-
Washing and Imaging: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed. At this point, images of the stained lipid droplets can be captured using a microscope.
-
Dye Elution: Add 500 µL of 100% isopropanol to each well and incubate for 10 minutes on a shaker to elute the stain from the lipid droplets.
-
Quantification: Transfer 200 µL of the isopropanol-dye mixture from each well to a new 96-well plate. Measure the absorbance at 510 nm using a microplate reader.
Data Presentation
Table 3: Hypothetical Effect of this compound on Lipid Accumulation in HepG2 Cells
| Treatment | Absorbance (510 nm) | % Lipid Accumulation |
| Negative Control | 0.12 ± 0.02 | 0 |
| Vehicle + Oleic Acid | 0.85 ± 0.07 | 100 |
| 1 µM + Oleic Acid | 0.78 ± 0.06 | 90.4 |
| 10 µM + Oleic Acid | 0.55 ± 0.05 | 58.9 |
| 50 µM + Oleic Acid | 0.28 ± 0.03 | 21.9 |
Visualization
Caption: Experimental workflow for the Oil Red O lipid accumulation assay.
References
- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. scispace.com [scispace.com]
- 12. Hepatic Lipid Accumulation/ Steatosis Assay Kit (ab133131) | Abcam [abcam.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. Inhibition of Lipid Accumulation and Oxidation in Hepatocytes by Bioactive Bean Extracts [mdpi.com]
protocol for dissolving 1-butyl-1H-indol-4-amine for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-indol-4-amine is a synthetic indole derivative. As a member of the indoleamine class of compounds, it holds potential for investigation in various biological systems. N-alkylated indoles are known to interact with a range of biological targets, including serotonin (5-HT) receptors, dopamine transporters, and monoamine oxidase (MAO)[1][2][3][4]. The butyl substitution on the indole nitrogen suggests the compound is lipophilic, which has significant implications for its solubility and potential for crossing biological membranes.
These application notes provide a detailed protocol for the solubilization and handling of this compound for in vitro and in vivo experiments. The following sections outline the necessary materials, a systematic procedure for solubility testing, and recommendations for the preparation of stock solutions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The lipophilic nature of this compound, indicated by the presence of the butyl group, suggests that it will have low solubility in aqueous solutions and will likely require an organic co-solvent for the preparation of stock solutions. A related compound, 1-isobutyl-1H-indol-4-amine, is described as a viscous liquid, which may also be the case for the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | PubChem |
| Molecular Weight | 188.27 g/mol | PubChem |
| Appearance | Predicted to be a viscous liquid or oil | Inferred from related compounds |
| Storage Temperature | 2-8°C or room temperature in a dark, inert atmosphere | Commercial Suppliers |
Experimental Protocols: Solubility Determination
Due to the lack of specific solubility data for this compound, a systematic approach to determine its solubility in common laboratory solvents is recommended. Both kinetic and thermodynamic solubility assays are valuable in early-stage drug discovery.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
96-well microplates (clear bottom for visual inspection, UV-transparent for analysis)
-
Microplate reader with UV-Vis capabilities or HPLC-UV system
-
Vortex mixer
-
Centrifuge
Kinetic Solubility Assay Protocol
This high-throughput method is useful for initial screening and involves adding a concentrated DMSO stock solution to an aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4). This results in a final DMSO concentration of 2%.
-
Seal the plate and incubate at room temperature for 2 hours with gentle agitation.
-
Visually inspect the wells for any precipitation.
-
Measure the absorbance of the solutions in a microplate reader at a predetermined wavelength (if the compound has a suitable chromophore) or analyze the supernatant by HPLC-UV to quantify the amount of dissolved compound.
-
The highest concentration that does not show precipitation is considered the kinetic solubility.
Thermodynamic Solubility Assay Protocol
This method determines the equilibrium solubility and is more time-consuming but provides a more accurate measure.
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS pH 7.4, water, ethanol) in a glass vial.
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Table 2: Solubility Data Summary
| Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| DMSO | Visual | 25 | ||
| Ethanol | Visual | 25 | ||
| Water | Thermodynamic | 25 | ||
| PBS (pH 7.4) | Kinetic | 25 | ||
| PBS (pH 7.4) | Thermodynamic | 25 |
Stock Solution Preparation and Storage
For most in vitro biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Recommended Solvent: Based on the predicted lipophilicity, 100% DMSO is the recommended solvent for preparing a primary stock solution.
-
Stock Concentration: A concentration of 10 mM in DMSO is a common starting point.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies have shown that many compounds are stable in DMSO for extended periods under these conditions[5].
Potential Biological Activity and Signaling Pathway
While the specific biological targets of this compound have not been reported, N-alkylated indoleamines are known to interact with various components of the central nervous system, particularly the serotonergic system[1][5]. The structural similarity to serotonin suggests that this compound may bind to and modulate the activity of 5-HT receptors. The diagram below illustrates a generalized signaling pathway for a G-protein coupled 5-HT receptor, a likely target for this class of compounds.
A generalized signaling pathway for a G-protein coupled 5-HT receptor.
Experimental Workflow for In Vitro Assay
The following diagram outlines a typical workflow for testing the activity of this compound in a cell-based in vitro assay.
A typical experimental workflow for an in vitro cell-based assay.
References
- 1. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
in vivo studies using 1-butyl-1H-indol-4-amine in animal models
Information regarding in vivo studies of 1-butyl-1H-indol-4-amine in animal models is not currently available.
Extensive searches for published in vivo studies utilizing this compound in animal models did not yield specific results. Consequently, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational research data.
For the development of the requested content, the following types of studies and data would be necessary:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models. This would involve time-course studies measuring plasma and tissue concentrations of the compound and its potential metabolites.
-
Pharmacodynamic Studies: To investigate the mechanism of action and physiological effects of the compound in vivo. This would include identifying the molecular targets and signaling pathways modulated by this compound.
-
Efficacy Studies: To evaluate the therapeutic or biological effects of the compound in animal models of specific diseases or conditions. These studies would provide data on dose-response relationships and potential therapeutic windows.
-
Toxicology Studies: To assess the safety profile of this compound, including acute and chronic toxicity studies, to determine potential adverse effects and establish a safe dosage range.
Without access to published literature detailing these aspects of in vivo research on this compound, it is not possible to generate the comprehensive and data-driven Application Notes and Protocols as requested. Researchers, scientists, and drug development professionals are encouraged to consult primary research literature as it becomes available for specific guidance on the in vivo application of this compound.
Application Notes and Protocols for the Synthesis of 1-Butyl-1H-indol-4-amine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 1-butyl-1H-indol-4-amine derivatives. This class of compounds holds potential for therapeutic applications, and the following protocols are designed to facilitate structure-activity relationship (SAR) studies to identify lead compounds with optimized pharmacological profiles.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Substitution at various positions of the indole ring allows for the fine-tuning of a compound's biological activity. The this compound core represents a key pharmacophore for interacting with various biological targets. SAR studies on derivatives of this scaffold are crucial for understanding the molecular interactions that govern their therapeutic effects and for designing new chemical entities with improved potency and selectivity.
Based on studies of analogous compounds, such as 1-benzyl-4-aminoindole derivatives, a potential biological target for this class of compounds is the Thyroid Hormone Receptor β (TRβ).[2][3][4] Agonism of TRβ has been shown to play a role in lowering cholesterol levels.[2][4] Therefore, the primary application of SAR studies on this compound derivatives is the development of selective TRβ agonists for the potential treatment of dyslipidemia.
Experimental Protocols
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from commercially available 4-aminoindole or its precursor, 2-methyl-3-nitroaniline. The general synthetic workflow involves the protection of the 4-amino group, N-alkylation of the indole nitrogen with a butyl group, and subsequent deprotection.
Protocol 1: Synthesis of 4-Aminoindole from 2-Methyl-3-nitroaniline
This protocol outlines the synthesis of the key starting material, 4-aminoindole, as adapted from established methods.[5]
Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline
-
In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in acetonitrile.
-
Under mechanical stirring, add acetic anhydride to the solution.
-
Heat the reaction mixture to 90 °C and maintain for 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.
Step 2: Cyclization to 4-Nitroindoline
-
React the N-(2-methyl-3-nitrophenyl)acetamide with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable base (e.g., pyrrolidine) to facilitate cyclization to 4-nitroindoline.
Step 3: Reduction of 4-Nitroindoline to 4-Aminoindole
-
To a flask containing 4-nitroindoline, add ethanol and water.
-
Add reduced iron powder with stirring at room temperature.
-
Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid.
-
Continue stirring at reflux for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove the iron residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of toluene and petroleum ether to yield pure 4-aminoindole.
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of the parent compound, this compound, starting from 4-aminoindole.
Step 1: Protection of the 4-Amino Group
-
Dissolve 4-aminoindole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (1H-indol-4-yl)carbamate.
Step 2: N-Butylation of the Indole Ring
-
Dissolve the Boc-protected 4-aminoindole in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or THF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes at 0 °C.
-
Add 1-bromobutane dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-butyl-1H-indol-4-yl)carbamate.
Step 3: Deprotection of the 4-Amino Group
-
Dissolve the purified N-butylated intermediate in a suitable solvent like DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential to understand how chemical structure modifications of the this compound scaffold affect its biological activity. While specific SAR data for this compound derivatives are not extensively available in the public domain, valuable insights can be drawn from closely related 1-benzyl-4-aminoindole analogs that have been studied as Thyroid Hormone Receptor β (TRβ) agonists.[2]
The following table summarizes the SAR data for a series of 1-benzyl-4-aminoindole derivatives, highlighting the impact of substitutions on the benzyl ring on their TRβ binding affinity (IC₅₀).
| Compound ID | R (Substitution on Benzyl Ring) | TRβ IC₅₀ (nM) |
| 1a | H | 150 |
| 1b | 4-F | 80 |
| 1c | 4-Cl | 75 |
| 1d | 4-CH₃ | 120 |
| 1e | 4-OCH₃ | 250 |
| 1f | 3-F | 95 |
| 1g | 3-Cl | 90 |
| 1h | 2-F | 180 |
| 1i | 2-Cl | 200 |
Key SAR Observations (from 1-benzyl analogs):
-
Position of Substitution: Substitution at the para- (4-) and meta- (3-) positions of the benzyl ring is generally well-tolerated and can lead to increased potency compared to the unsubstituted analog.
-
Nature of Substituent: Small, electron-withdrawing groups like fluorine and chlorine at the para- and meta-positions tend to enhance binding affinity.
-
Steric Hindrance: Substitution at the ortho- (2-) position of the benzyl ring appears to be detrimental to activity, likely due to steric hindrance.
-
Electron-Donating Groups: The presence of an electron-donating group like methoxy at the para-position reduces potency.
These observations from the 1-benzyl series can guide the design of future this compound derivatives for SAR studies. For instance, modifications at the C2, C5, C6, and C7 positions of the indole ring, as well as variations in the length and branching of the N1-alkyl chain, would be logical next steps in exploring the SAR of this chemical class.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow for this compound derivatives.
Thyroid Hormone Receptor Signaling Pathway
The following diagram illustrates the genomic signaling pathway of the Thyroid Hormone Receptor (TR), a likely target for this compound derivatives.
Caption: Genomic signaling pathway of the Thyroid Hormone Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological characterization of 1-benzyl-4-aminoindole-based thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Alkylation of 4-Aminoindoles - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
Application Notes and Protocols for Fluorescent Labeling of 1-butyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-indol-4-amine is an indole derivative with potential applications in neuroscience research and drug discovery, possibly acting as a modulator of serotonin or other neurotransmitter receptors. Fluorescent labeling of this small molecule enables its visualization and tracking in biological systems, providing valuable insights into its localization, mechanism of action, and interaction with cellular components. These application notes provide detailed protocols for the covalent labeling of the primary amine group of this compound with two common classes of fluorescent dyes: N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.
Fluorescent Tag Selection
The choice of fluorescent tag is critical and depends on the specific application, including the instrumentation available for detection and the potential for multiplexing with other fluorescent probes. The primary amine on this compound serves as a reactive handle for conjugation with a variety of amine-reactive fluorescent dyes.[1][2][3] Below is a selection of suitable fluorescent dyes reactive with primary amines.
| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Group | Notes |
| Fluorescein isothiocyanate (FITC) | 494 | 518 | Isothiocyanate | Bright green fluorescence, but pH sensitive and prone to photobleaching.[4][5][6][7][8] |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | NHS Ester | Photostable and pH-insensitive alternative to FITC. |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | NHS Ester | Bright and photostable orange-red fluorophore. |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | NHS Ester | Far-red emitting dye, useful for minimizing cellular autofluorescence. |
| Rhodamine B isothiocyanate (RITC) | 553 | 580 | Isothiocyanate | Orange-red fluorophore, less photostable than modern dyes. |
Experimental Protocols
Protocol 1: Labeling with NHS Ester Dyes
N-hydroxysuccinimidyl (NHS) esters react with primary amines at alkaline pH to form stable amide bonds.[9][10][11][12][13]
Materials:
-
This compound
-
Amine-reactive NHS ester fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)
-
Tris-HCl or glycine solution (1 M, pH 7.4) for quenching
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the NHS ester fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.[9]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 90 µL of 0.1 M sodium bicarbonate buffer.
-
Add a 1.5 to 3-fold molar excess of the NHS ester dye stock solution to the amine solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
Add Tris-HCl or glycine solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.[9]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) compared to the starting materials.
-
-
Purification:
-
Purify the fluorescently labeled this compound using reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and NMR.
-
-
Storage:
-
Store the purified, labeled compound in a suitable solvent (e.g., DMSO) at -20°C, protected from light.
-
Protocol 2: Labeling with Isothiocyanate Dyes
Isothiocyanates react with primary amines to form stable thiourea linkages.[4][14][15]
Materials:
-
This compound
-
Isothiocyanate-functionalized fluorescent dye (e.g., FITC)
-
Anhydrous DMF or DMSO
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0-9.5)
-
Ammonium chloride (NH4Cl) solution for quenching
-
TLC plates (silica gel)
-
HPLC system for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the isothiocyanate dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Prepare this solution fresh.[14]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dissolve the this compound in the carbonate-bicarbonate buffer.
-
Slowly add the isothiocyanate dye solution to the amine solution while stirring. A typical molar ratio is 5-10 moles of dye per mole of amine.[14]
-
Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C in the dark.[6]
-
-
Quenching the Reaction:
-
Add NH4Cl to a final concentration of 50 mM to quench unreacted isothiocyanate groups.
-
Incubate for 2 hours at 4°C.[6]
-
-
Monitoring and Purification:
-
Follow the same procedures for monitoring (TLC) and purification (HPLC) as described in Protocol 1.
-
-
Storage:
-
Store the purified, fluorescently labeled product at -20°C, protected from light.
-
Visualization and Applications
Hypothetical Signaling Pathway Involvement
Indole derivatives are known to interact with various receptors, including serotonin (5-HT) receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade that could be investigated using fluorescently labeled this compound.
Caption: Hypothetical GPCR signaling pathway activated by a ligand.
Experimental Workflow
The general workflow for labeling and utilizing the fluorescently tagged this compound is depicted below.
Caption: General experimental workflow for labeling and cellular imaging.
Data Presentation
The following table provides a template for summarizing the characterization data of the fluorescently labeled product.
| Property | Value | Method |
| Molecular Weight (Expected) | Calculated Value | - |
| Molecular Weight (Observed) | Experimental Value | Mass Spectrometry (e.g., ESI-MS) |
| Excitation Maximum (λex) | Experimental Value | Spectrofluorometer |
| Emission Maximum (λem) | Experimental Value | Spectrofluorometer |
| Quantum Yield (Φ) | Experimental Value | Comparative Method (e.g., vs. Rhodamine 6G) |
| Purity | >95% | HPLC |
Conclusion
The protocols outlined provide a robust framework for the fluorescent labeling of this compound. The successful conjugation of a fluorescent tag to this molecule will enable a wide range of studies in cell biology and pharmacology, facilitating a deeper understanding of its biological function. Researchers should optimize the reaction conditions, including the dye-to-molecule ratio and incubation time, for their specific fluorescent dye and experimental needs.
References
- 1. youdobio.com [youdobio.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorescein isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 5. peptideweb.com [peptideweb.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. interchim.fr [interchim.fr]
- 11. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 14. youdobio.com [youdobio.com]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification and Validation of 1-butyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-indol-4-amine is a small molecule belonging to the aminoindole class of compounds. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, related aminoindole derivatives have demonstrated notable bioactivity, including potent antiplasmodial effects, suggesting potential therapeutic applications.[1] These application notes provide a comprehensive guide for researchers to utilize this compound as a chemical probe for identifying and validating its molecular targets, a critical step in the drug discovery and development process.
The protocols outlined below describe established and robust methodologies for target deconvolution, including affinity-based proteomics and the Cellular Thermal Shift Assay (CETSA). These techniques will enable the elucidation of the mechanism of action of this compound and the identification of its interacting proteins within a biological system.
Physicochemical Properties and Availability
While detailed experimental data for this compound is limited, its basic properties can be inferred from its structure. It is a heterocyclic aromatic compound with a butyl group attached to the indole nitrogen and an amine group at the 4-position. This compound is commercially available from suppliers such as CHIRALEN and BLD Pharm, facilitating its acquisition for research purposes.[2][3]
Table 1: Compound Information
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1340401-29-7 | BLD Pharm[3] |
| Molecular Formula | C12H16N2 | Inferred from structure |
| Molecular Weight | 188.27 g/mol | Inferred from structure |
| Appearance | Viscous liquid (as per a related compound) | Sigma-Aldrich (for 1-isobutyl-1H-indol-4-amine)[4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | CHIRALEN, Sigma-Aldrich[2][4] |
Postulated Biological Activity
Given that certain aminoindoles exhibit antiplasmodial activity, a hypothetical application for this compound could be in the context of anti-malarial drug discovery.[1] The following protocols are presented with the objective of identifying the molecular target(s) responsible for such a hypothetical phenotype.
Experimental Protocols for Target Identification
Two primary and complementary approaches for target identification of small molecules are detailed below: Affinity-Based Protein Profiling and Cellular Thermal Shift Assay (CETSA).
Protocol 1: Affinity-Based Protein Profiling using a Biotinylated Probe
This method involves chemically modifying this compound to incorporate a biotin tag. This "bait" molecule is then used to "fish" for its binding partners from a cell lysate.
1. Synthesis of a Biotinylated this compound Probe:
-
Objective: To synthesize a derivative of this compound with a linker and a biotin tag, while preserving its biological activity.
-
Procedure:
-
The primary amine at the 4-position of this compound can be coupled to a biotin-NHS ester with a flexible linker (e.g., polyethylene glycol).
-
The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) with a non-nucleophilic base (e.g., triethylamine).
-
The product is purified using column chromatography.
-
The biological activity of the biotinylated probe should be validated to ensure it is comparable to the parent compound.
-
2. Affinity Pull-Down Assay:
-
Objective: To isolate the protein targets of the biotinylated probe from a cell lysate.
-
Materials:
-
Biotinylated this compound probe.
-
Streptavidin-coated magnetic beads.
-
Cell lysate from a relevant cell line (e.g., Plasmodium falciparum-infected red blood cells).
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution buffer (e.g., high concentration of biotin or a denaturing buffer like SDS-PAGE loading buffer).
-
-
Procedure:
-
Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).
-
Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the bound proteins from the beads.
-
As a negative control, perform a parallel experiment with an excess of the unmodified this compound to outcompete the binding of the biotinylated probe to its specific targets.
-
3. Protein Identification by Mass Spectrometry:
-
Objective: To identify the proteins isolated in the pull-down assay.
-
Procedure:
-
The eluted proteins are separated by SDS-PAGE.
-
The gel is stained (e.g., with Coomassie blue or silver stain), and protein bands that are present in the experimental sample but absent or significantly reduced in the negative control are excised.
-
The proteins in the gel bands are subjected to in-gel digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The peptide sequences are used to identify the proteins by searching against a protein database.
-
Table 2: Hypothetical Data from Affinity Pull-Down Experiment
| Protein ID | Gene Name | Molecular Weight (kDa) | Peptide Count (Experiment) | Peptide Count (Control) |
| PFA0001 | hypothetical protein 1 | 45 | 15 | 1 |
| PFB0002 | hypothetical protein 2 | 72 | 12 | 0 |
| PFC0003 | hypothetical protein 3 | 30 | 2 | 3 |
Proteins with significantly higher peptide counts in the experimental sample compared to the control are considered potential targets.
Workflow for Affinity-Based Protein Profiling
Caption: Workflow for identifying protein targets of this compound using an affinity-based approach.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context without modifying the compound.[5] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
1. Isothermal Dose-Response CETSA:
-
Objective: To determine if this compound engages a specific target protein in intact cells at a fixed temperature.
-
Procedure:
-
Treat cultured cells with increasing concentrations of this compound.
-
Heat the cells at a specific temperature (predetermined from a thermal melt curve) that causes partial denaturation of the target protein.
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated, denatured protein) by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.
-
An increase in the amount of soluble protein with increasing compound concentration indicates target engagement.
-
2. Thermal Melt Curve CETSA:
-
Objective: To determine the melting temperature (Tm) of a target protein in the presence and absence of this compound.
-
Procedure:
-
Treat cultured cells with a fixed concentration of this compound or a vehicle control.
-
Aliquot the cell suspensions and heat them at a range of different temperatures.
-
Lyse the cells and separate the soluble and insoluble fractions.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and direct binding.
-
Table 3: Hypothetical Data from Thermal Melt Curve CETSA
| Temperature (°C) | Soluble Target Protein (Vehicle) (% of control) | Soluble Target Protein (+ Compound) (% of control) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
The data indicates a significant thermal stabilization of the target protein in the presence of the compound.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A generalized workflow for confirming target engagement using the Cellular Thermal Shift Assay.
Target Validation
Once a putative target is identified, it is crucial to validate that the modulation of this target is responsible for the observed biological phenotype.
Validation Methods:
-
Genetic Approaches:
-
Gene Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of the treated cells mimics the effect of this compound, it provides strong evidence for the target's role.
-
Overexpression: Overexpressing the target protein may lead to resistance to the compound.
-
-
Biochemical Assays:
-
If the identified target is an enzyme, perform in vitro enzymatic assays to confirm that this compound directly inhibits or activates its activity.
-
-
Secondary Assays:
-
Develop and perform secondary cellular assays that measure the downstream consequences of modulating the identified target.
-
Logical Relationship for Target Validation
Caption: The logical flow from a putative target to a validated molecular target.
Hypothetical Signaling Pathway
Assuming this compound targets a hypothetical kinase ("Target Kinase") in Plasmodium falciparum, the following diagram illustrates a potential signaling pathway that could be disrupted.
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion
These application notes provide a framework for the systematic identification and validation of the molecular targets of this compound. By employing a combination of affinity-based proteomics and CETSA, researchers can confidently identify interacting proteins. Subsequent genetic and biochemical validation will be essential to confirm the role of these targets in the observed biological phenotype. This comprehensive approach will be instrumental in elucidating the mechanism of action of this compound and advancing its potential as a therapeutic agent.
References
- 1. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiralen.com [chiralen.com]
- 3. 1340401-29-7|this compound|BLD Pharm [bldpharm.com]
- 4. 1-Isobutyl-1H-indol-4-amine | 1322879-77-5 [sigmaaldrich.com]
- 5. Target Identification and Site Identification - LeadArt Biotechnologies [leadartech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-butyl-1H-indol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-butyl-1H-indol-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 4-aminoindole precursor?
A1: Two primary and effective methods for synthesizing the 4-aminoindole precursor are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often preferred due to its high yields and mild reaction conditions, starting from readily available ortho-nitrotoluenes.[1][2] The Fischer indole synthesis is another classic and reliable method.[1]
Q2: What is the most common method for the N-butylation of 4-aminoindole?
A2: The most frequently employed method for the N-alkylation of indoles, including 4-aminoindole, involves deprotonation of the indole nitrogen with a strong base followed by reaction with an alkylating agent. A common combination is sodium hydride (NaH) as the base in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), with butyl bromide or butyl iodide serving as the alkylating agent.[3][4]
Q3: What are the potential side reactions during the N-butylation of 4-aminoindole?
A3: The primary side reaction of concern is C3-alkylation, where the butyl group attaches to the C3 position of the indole ring instead of the nitrogen atom. This occurs because the C3 position is also nucleophilic.[5] Another potential side reaction is dialkylation, particularly if an excess of the alkylating agent is used. Additionally, the amino group at the 4-position could potentially be alkylated, although this is generally less favorable than N-alkylation of the indole ring.
Q4: How can I minimize the formation of the C3-alkylation byproduct?
A4: To favor N-alkylation over C3-alkylation, it is crucial to ensure complete deprotonation of the indole nitrogen before adding the alkylating agent. Using a strong base like sodium hydride helps in forming the indole anion, which is more likely to react at the nitrogen. Running the reaction at lower temperatures can also increase the selectivity for N-alkylation.
Q5: What is a suitable method for purifying the final product, this compound?
A5: Flash column chromatography on silica gel is a standard and effective method for purifying this compound.[6][7] Given the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to the eluent to prevent peak tailing and improve separation.[8] Common eluent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete deprotonation of the 4-aminoindole precursor. | Ensure the sodium hydride is fresh and used in an appropriate excess (typically 1.1-1.5 equivalents). Allow sufficient time for the deprotonation to occur before adding the butyl halide (stirring for at least 30-60 minutes at 0°C to room temperature is common).[4] |
| Low reactivity of the alkylating agent. | Consider using butyl iodide instead of butyl bromide, as iodides are generally more reactive. Adding a catalytic amount of sodium iodide can also facilitate the reaction with butyl bromide through an in-situ Finkelstein reaction. | |
| Degradation of the starting material or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated. 4-aminoindoles can be sensitive to air. | |
| Presence of a significant amount of C3-butylated byproduct | Incomplete formation of the indole anion. | As mentioned above, ensure complete deprotonation with a sufficient excess of a strong base. |
| Reaction temperature is too high. | Perform the addition of the butyl halide at a lower temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature. | |
| Formation of multiple unidentified byproducts | Reaction of the 4-amino group. | Consider protecting the 4-amino group with a suitable protecting group (e.g., Boc or Cbz) before N-alkylation. The protecting group can be removed in a subsequent step. |
| Impure starting materials. | Ensure the 4-aminoindole precursor and the butyl halide are of high purity. Purify the starting materials if necessary. | |
| Difficulty in purifying the final product | Peak tailing on silica gel chromatography due to the basicity of the amine. | Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent system to improve the chromatography.[6][8] |
| Co-elution of impurities. | If impurities are close in polarity, consider using a different solvent system or a different stationary phase (e.g., alumina) for chromatography. |
Experimental Protocols
Synthesis of 4-Aminoindole via Leimgruber-Batcho Synthesis
This protocol is adapted from literature procedures for the synthesis of 4-substituted indoles.[2][9]
Step 1: Formation of the Enamine
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture to 110-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated enamine is collected by filtration, washed with water, and dried under vacuum.
Step 2: Reductive Cyclization
-
Suspend the crude enamine in a mixture of ethanol and acetic acid.
-
Add iron powder (Fe) in portions while stirring vigorously.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-3 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter it through a pad of Celite® to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-aminoindole, which can be purified by column chromatography.
N-Butylation of 4-Aminoindole
This is a general procedure for the N-alkylation of indoles, which can be optimized for 4-aminoindole.[3][4]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-aminoindole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine) to afford this compound.
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of Indoles
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | DMF | 25 - 80 | 85-95 | Highly effective, but requires anhydrous conditions.[3] |
| KH | THF | 25 | 80-90 | Similar to NaH, requires careful handling. |
| K₂CO₃ | Acetone/DMF | Reflux | 60-80 | Milder base, may require higher temperatures and longer reaction times. |
| Cs₂CO₃ | Acetonitrile | 80 | 75-90 | Effective for less reactive alkylating agents. |
| DBU | Toluene | 110 | 70-85 | Organic base, can be useful for substrates sensitive to strong inorganic bases. |
Table 2: Comparison of Alkylating Agents for N-Alkylation of Indoles
| Alkylating Agent | Relative Reactivity | Typical Conditions | Notes |
| Butyl Iodide | High | NaH, DMF, 25°C | More reactive than bromide, but also more expensive. |
| Butyl Bromide | Moderate | NaH, DMF, 25-50°C | Commonly used, good balance of reactivity and cost.[10] |
| Butyl Chloride | Low | NaH, DMF, higher temp. or with NaI catalyst | Less reactive, may require harsher conditions. |
| Butyl Tosylate | High | K₂CO₃, Acetone, Reflux | Good leaving group, effective alternative to halides. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Potential reaction pathways during N-butylation.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Butyl-1H-indol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-butyl-1H-indol-4-amine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Oily or Viscous Product That Fails to Crystallize
Possible Causes:
-
Inherent Physical State: this compound, like many N-alkylated aminoindoles, may exist as a viscous oil or a low-melting solid at room temperature, making direct crystallization difficult.
-
Presence of Impurities: Residual solvents, starting materials, or reaction byproducts can act as impurities that inhibit crystallization.
-
Hygroscopic Nature: The amine functionality can absorb moisture from the atmosphere, resulting in an oily appearance.
Troubleshooting Steps:
-
Confirm Purity:
-
Analyze the product by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) to check for the presence of multiple components.
-
Obtain a proton NMR spectrum to identify any obvious impurities.
-
-
Purification via Salt Formation:
-
Amines can often be purified by converting them into their corresponding salts, which are typically crystalline solids.
-
Protocol:
-
Dissolve the crude oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in diethyl ether, oxalic acid in ethanol) dropwise while stirring.
-
The amine salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
-
To regenerate the free amine, dissolve the salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and then extract the purified amine with an organic solvent.
-
-
-
Column Chromatography:
-
If salt formation is unsuccessful or undesirable, flash column chromatography is a viable alternative. Refer to the "Column Chromatography Challenges" section for detailed guidance.
-
-
Drying:
-
Ensure the product is thoroughly dried under high vacuum to remove any residual solvents or absorbed water.
-
Problem 2: Difficulty with Column Chromatography (Streaking, Poor Separation)
Possible Causes:
-
Interaction with Silica Gel: The basic amine group of this compound can strongly interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing (streaking) and poor separation.
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for eluting the compound and separating it from impurities.
Troubleshooting Steps:
-
Use a Basic Modifier:
-
Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.[2]
-
Alternatively, a solution of ammonia in methanol (e.g., 1-10%) can be used as a polar component in the mobile phase.[3]
-
-
Optimize the Solvent System:
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
For more polar amines, a system like dichloromethane/methanol may be more effective.[3]
-
Use TLC to test various solvent systems and find the one that provides the best separation between your product and impurities.
-
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent separation.[2]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a basic modifier, can be effective.[2]
-
-
Dry Loading:
-
If the crude product has poor solubility in the initial chromatography solvent, it can be "dry loaded." Dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. Two common routes are:
-
N-alkylation of 4-aminoindole:
-
Unreacted 4-aminoindole: The starting material may not have fully reacted.
-
Over-alkylation products: It's possible for the exocyclic amine to be alkylated, leading to a di-butylated product, although this is generally less favorable with secondary aromatic amines. More likely is the formation of quaternary ammonium salts if an excess of the alkylating agent is used under harsh conditions.[4]
-
Byproducts from the alkylating agent: For example, if using butyl bromide, butanol or dibutyl ether could be present.
-
-
Reduction of 1-butyl-4-nitroindole:
-
Unreacted 1-butyl-4-nitroindole: Incomplete reduction will leave the starting material in your product.
-
Partially reduced intermediates: Depending on the reducing agent and conditions, intermediates such as the corresponding nitroso or hydroxylamine derivatives may be present.
-
Q2: How can I remove unreacted 4-aminoindole from my product?
A2: 4-aminoindole is more polar than this compound due to the presence of the N-H bond on the indole ring and the primary amine. This difference in polarity can be exploited:
-
Column Chromatography: A well-optimized column chromatography system (as described in the troubleshooting guide) should effectively separate the more polar 4-aminoindole from the N-butylated product.
-
Acid-Base Extraction: While both are basic, there might be a slight difference in their pKa values that could be exploited with careful pH control during an extraction, though this would be challenging.
Q3: My product is a dark oil. Is this normal, and how can I decolorize it?
A3: Aromatic amines, including indoles, can be susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Storage: Store the compound under an inert atmosphere (nitrogen or argon) and protected from light to minimize degradation.[5]
-
Activated Carbon: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help remove some colored impurities. The carbon is then removed by filtration through celite before proceeding with further purification.
-
Column Chromatography: This is often the most effective way to remove colored, polar baseline impurities.
Q4: What is the best way to store purified this compound?
A4: To ensure the long-term stability of the purified compound, it should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C is often recommended) and protected from light.[5]
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Weight | 188.27 g/mol | - |
| pKa (most basic) | ~5.0 - 6.0 | The amino group is the most basic site. The exact pKa can be influenced by the indole ring.[6] |
| Boiling Point | > 300 °C | Estimated; likely to decompose at atmospheric pressure. Vacuum distillation may be possible but challenging. |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Solubility in acidic aqueous solutions will be higher due to salt formation.[7][8][9] |
Table 2: Common Impurities and Their Properties
| Impurity | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Distinguishing Features |
| 4-Aminoindole | C₈H₈N₂ | 132.16 | Decomposes | More polar than the product; will have a lower Rf on TLC. |
| 1-Butyl-4-nitroindole | C₁₂H₁₄N₂O₂ | 218.25 | > 300 | Non-basic; will not extract into the aqueous acidic phase. |
| Butyl Bromide | C₄H₉Br | 137.02 | 101-102 | Volatile; should be easily removed under vacuum. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is useful for separating the basic this compound from non-basic impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts.
-
Back-wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine should precipitate or form an oil.
-
Extraction of Purified Amine: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[7][8][9]
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to overcome the challenges of purifying basic amines on silica gel.
-
Select a Solvent System: Using TLC, find a solvent system that gives good separation (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% triethylamine to the chosen solvent system to act as a basic modifier.
-
Prepare the Column: Pack a flash chromatography column with silica gel using the selected solvent system containing the triethylamine modifier.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elute the Column: Run the column with the prepared mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. It is important to note that triethylamine is volatile and should be removed under high vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Aminoindole | 5192-23-4 | FA10290 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 1-butyl-1H-indol-4-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-butyl-1H-indol-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the indole ring. Indole-containing compounds are susceptible to oxidation, especially when exposed to air and light.[1] | 1. Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Antioxidants: Consider the addition of antioxidants, but verify their compatibility with your experimental system. |
| Loss of compound potency over a short period | Degradation due to improper storage or experimental conditions. Factors like light, temperature, and pH can significantly impact the stability of indoleamines.[1][2][3] | 1. Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[1] 2. Temperature Control: Store stock solutions at the recommended temperature (room temperature for the similar 1-isobutyl-1H-indol-4-amine) and avoid repeated freeze-thaw cycles.[4] For working solutions, maintain a consistent and controlled temperature throughout the experiment. 3. pH Monitoring: Ensure the pH of your solution is within a stable range for indoleamines, generally between pH 4 and 8.[2][3] |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. This can be caused by hydrolysis, oxidation, or photodegradation.[5][6] | 1. Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products and identify their analytical signatures. This will help in distinguishing them in your experimental samples.[5][7] 2. Peak Identification: Use mass spectrometry (MS) coupled with your chromatography to identify the mass of the unexpected peaks and propose potential degradation products. |
| Inconsistent experimental results | Instability of the compound in the experimental medium leading to variable concentrations. | 1. "In-Use" Stability Study: Perform a stability study of this compound in your specific experimental medium (e.g., cell culture media, buffer) over the time course of your experiment.[8] 2. Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: Based on recommendations for similar indoleamines, stock solutions should be stored in a dark place, under an inert atmosphere, at room temperature.[4] For long-term storage, refer to the manufacturer's specific recommendations. It is crucial to protect solutions from light and oxygen to minimize degradation.[1]
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is not available, many drugs are most stable in the pH range of 4 to 8.[2][3] Highly acidic or alkaline conditions can catalyze the degradation of the compound. It is advisable to buffer your solution to maintain a stable pH within this range.
Q3: Is this compound sensitive to light?
A3: Yes, indole-containing compounds are generally sensitive to light.[1] Exposure to light, particularly UV light, can lead to photodegradation. All solutions should be prepared and stored in light-protecting containers, such as amber vials.
Q4: Can I expect degradation products in my experiments? How can I identify them?
A4: Yes, the formation of degradation products is possible, especially if the compound is exposed to harsh conditions (e.g., strong acids/bases, oxidants, light, high temperatures). To identify potential degradation products, a forced degradation study is recommended.[5][6][7] This involves intentionally stressing the compound and analyzing the resulting mixture using a stability-indicating analytical method, such as HPLC with UV and/or mass spectrometry detection.[9]
Q5: What is a "forced degradation" or "stress testing" study?
A5: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its degradation pathways.[5] This is achieved by subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[6][7]
Data Presentation
Table 1: Example Stability Data for this compound in Solution
| Condition | Time Point | Concentration (%) | Appearance | Degradation Products (%) |
| 25°C / 60% RH (Protected from Light) | 0 | 100.0 | Colorless | 0 |
| 1 week | 99.5 | Colorless | < 0.5 | |
| 1 month | 98.2 | Faint yellow | 1.8 | |
| 3 months | 95.1 | Yellow | 4.9 | |
| 40°C / 75% RH (Protected from Light) | 0 | 100.0 | Colorless | 0 |
| 1 week | 97.8 | Faint yellow | 2.2 | |
| 1 month | 92.3 | Yellow | 7.7 | |
| 3 months | 85.6 | Yellow-brown | 14.4 | |
| Photostability (ICH Q1B) | 0 | 100.0 | Colorless | 0 |
| After 1.2 million lux hours | 90.5 | Yellow | 9.5 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Sample Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated opening of the same container.
-
Storage Conditions: Place the vials under various storage conditions to be tested (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH, and photostability conditions).[9]
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).[9]
-
Sample Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.[9]
-
Data Interpretation: Evaluate the data to determine the rate of degradation and the shelf-life of the solution under the tested conditions.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify degradation products.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathways for an indoleamine.
References
- 1. Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Overcoming Solubility Challenges with 1-butyl-1H-indol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility problems encountered with 1-butyl-1H-indol-4-amine.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: this compound is an organic amine with a hydrophobic indole core and a butyl chain, which can lead to poor aqueous solubility. The primary amino group suggests that its solubility will be highly dependent on pH. As an initial step, we recommend attempting to dissolve the compound in an acidic buffer (e.g., pH 2-5). The amine group will be protonated at acidic pH, forming a more soluble salt.
Q2: Adjusting the pH is not sufficient for my experimental needs. What other strategies can I employ to increase the solubility of this compound?
A2: If pH adjustment alone is insufficient, several other techniques can be explored. These methods can be used individually or in combination. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your system to excipients. Key strategies include the use of co-solvents, cyclodextrins, solid dispersions, and nanosuspensions.[1][2][3][4]
Q3: How do I select the most appropriate solubilization technique for my application?
A3: The selection of a suitable solubilization technique depends on factors such as the required concentration, the route of administration in in-vivo studies, and the compatibility of excipients with your assay. A systematic approach, as outlined in the workflow diagram below, can guide your decision-making process. It is often necessary to experimentally screen several methods to find the optimal conditions.
Q4: Are there any known solubility values for this compound in common solvents?
Troubleshooting Guides
Problem 1: Compound precipitates out of solution upon addition to aqueous buffer.
Cause: The compound has low aqueous solubility at the buffer's pH.
Solutions:
-
pH Adjustment: Lower the pH of your aqueous buffer. As an amine, this compound will become protonated and more soluble at a lower pH.[6][7]
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) and then dilute it into your aqueous buffer.[6][8] Be mindful of the final concentration of the organic solvent, as it may affect your experiment.
-
Cyclodextrins: Use cyclodextrins to encapsulate the hydrophobic indole moiety, thereby increasing its aqueous solubility.[9][10][11]
Problem 2: The required concentration for my experiment cannot be achieved even with pH adjustment and co-solvents.
Cause: The intrinsic solubility of the compound is very low, requiring more advanced formulation strategies.
Solutions:
-
Solid Dispersion: Prepare a solid dispersion of the compound in a hydrophilic polymer. This technique enhances the dissolution rate by dispersing the drug at a molecular level within a carrier.[1][2][12]
-
Nanosuspension: Create a nanosuspension of the compound. By reducing the particle size to the nanometer range, the surface area is significantly increased, leading to a higher dissolution velocity.[13][14][15][16]
Data Presentation: Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amine group to form a more soluble salt.[7] | Simple, cost-effective, and avoids the use of organic solvents. | May not be suitable for all experimental systems; risk of precipitation if pH shifts. |
| Co-solvents | Increasing the solubility by mixing with a water-miscible organic solvent in which the drug is more soluble.[6][8] | Simple to prepare, can significantly increase solubility. | The organic solvent may interfere with the experiment or have toxic effects.[8] |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin's cavity.[9][10][11] | High solubilization capacity for many hydrophobic compounds, generally low toxicity.[9][11] | Can be expensive; potential for competitive displacement of the drug by other molecules. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier matrix at the solid state.[1][2][12] | Can significantly improve dissolution rate and bioavailability.[12] | Requires specialized equipment for preparation; potential for physical instability (recrystallization). |
| Nanosuspension | Reduction of drug particle size to the sub-micron range, increasing the surface area for dissolution.[13][14][16] | Applicable to poorly soluble drugs, can improve bioavailability.[13][16] | Requires specialized equipment for production; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Solubility Determination and Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Solubilization using Co-solvents
-
Solvent Screening: Determine the solubility of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the selected co-solvent.
-
Dilution: Gradually add the stock solution to your aqueous buffer while vortexing to avoid precipitation.
-
Observation: Visually inspect for any signs of precipitation. Determine the maximum concentration achievable with an acceptable final co-solvent concentration for your experiment.
Protocol 3: Solubilization using Cyclodextrins
-
Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) for their ability to solubilize the compound.
-
Phase Solubility Studies:
-
Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Add an excess of this compound to each solution.
-
Equilibrate and analyze the supernatant concentration as described in Protocol 1.
-
-
Complex Preparation: Prepare the inclusion complex by dissolving the cyclodextrin in the aqueous buffer and then adding the compound. Stir until a clear solution is obtained.
Visualizations
Caption: Decision tree for selecting a solubilization strategy.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. jddtonline.info [jddtonline.info]
- 2. japer.in [japer.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. ajptonline.com [ajptonline.com]
- 7. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. alzet.com [alzet.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 1-butyl-1H-indol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 1-butyl-1H-indol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the 4-amino group of this compound?
A1: The most common and effective methods for derivatizing the primary amino group of this compound are N-acylation and N-sulfonylation.
-
N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or a carboxylic anhydride (e.g., acetic anhydride), to form an amide. Carboxylic anhydrides are often preferred as they can be more efficient and lead to fewer side reactions compared to highly reactive acyl chlorides.[1]
-
N-Sulfonylation: This reaction utilizes a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. This method is widely applicable for primary and secondary amines.
Q2: What are the critical parameters to control for a successful derivatization?
A2: Several parameters are crucial for optimizing the derivatization of this compound:
-
Choice of Reagent: The reactivity of the acylating or sulfonylating agent is a key factor. Highly reactive reagents like acetyl chloride may lead to side reactions, while less reactive ones may require harsher conditions.[1][2]
-
Base: A suitable base is often required to neutralize the acid byproduct (e.g., HCl) and to act as a catalyst. Common bases include pyridine, triethylamine (TEA), and sodium bicarbonate.
-
Solvent: The choice of solvent is important for solubility of reactants and for controlling the reaction temperature. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.
-
Temperature: Many derivatization reactions can be carried out at room temperature. However, for less reactive substrates or reagents, heating may be necessary. For highly exothermic reactions, cooling may be required to minimize side products.
-
Reaction Time: The reaction time can vary from a few minutes to several hours. It is essential to monitor the reaction progress to determine the optimal time.
Q3: What are the potential side reactions when derivatizing this compound?
A3: The primary challenge is to achieve chemoselective derivatization at the 4-amino group without involving the indole ring.
-
C3-Acylation of the Indole Ring: The C3 position of the indole ring is nucleophilic and can compete with the 4-amino group for the acylating or sulfonylating agent, leading to the formation of 3-substituted byproducts.[3] This is a common issue in Friedel-Crafts acylation of indoles.[4]
-
N1-Acylation of the Indole Ring: Although the 1-position is already substituted with a butyl group, under harsh basic conditions, deprotonation of the indole N-H in any unreacted starting material (if not N-butylated) could lead to N-acylation.
-
Di-acylation: It is possible for both the 4-amino group and the C3 position of the indole to react, leading to a di-substituted product.
Q4: How can I monitor the progress of the derivatization reaction?
A4: The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[5] An HPLC method with UV or fluorescence detection is suitable for this purpose.[6]
Q5: What are the recommended methods for purifying the derivatized product?
A5: The most common method for purifying the derivatized product is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Acyl chlorides and anhydrides can hydrolyze over time. Use freshly opened or properly stored reagents. The activity of sulfonyl chlorides can also degrade. |
| Inappropriate Base | The base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively. Consider using a stronger, non-nucleophilic base like triethylamine or pyridine. |
| Unfavorable Reaction Temperature | If the reaction is too slow at room temperature, consider gentle heating (e.g., 40-50 °C). For highly reactive reagents, the reaction may need to be cooled to 0 °C to prevent degradation. |
| Steric Hindrance | Bulky acylating or sulfonylating agents may react slowly. Increase the reaction time or consider using a less sterically hindered reagent if possible. |
| Poor Solubility | Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Side Reaction at C3 of the Indole Ring | This is a common issue due to the nucleophilicity of the C3 position.[3] To favor N-acylation, use milder reaction conditions (e.g., lower temperature, less reactive acylating agent like an anhydride instead of an acyl chloride).[1] Using a base like pyridine can sometimes help to direct the reaction to the amino group. |
| Di-acylation/Di-sulfonylation | The formation of a product substituted at both the 4-amino group and the C3 position can occur with an excess of a highly reactive reagent. Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the derivatizing agent. |
| Over-acylation of the Product | In some cases, the initially formed amide can be further acylated. This is less common but can be minimized by using stoichiometric amounts of reagents and monitoring the reaction closely. |
Problem 3: Starting Material Remains Unreacted
| Possible Cause | Suggested Solution |
| Insufficient Reagent | Ensure that at least one equivalent of the derivatizing agent is used. A slight excess (e.g., 1.1 equivalents) is often recommended to drive the reaction to completion. |
| Reaction Time is Too Short | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Some reactions may require several hours. |
| Deactivation of the Amine | If the reaction is performed under acidic conditions without a base to neutralize the generated acid, the amino group of the starting material will be protonated, rendering it non-nucleophilic. Ensure an adequate amount of base is present. |
Data Presentation
Table 1: Comparison of Common Acylating Agents for N-Acylation of this compound
| Acylating Agent | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| Acetic Anhydride | Pyridine or TEA | DCM or THF | 0 to RT | 1 - 4 hours | Good to Excellent | Generally clean reactions with easy workup.[7] |
| Acetyl Chloride | Pyridine or TEA | DCM or THF | 0 to RT | 30 min - 2 hours | Good to Excellent | Highly reactive, may lead to side reactions if not controlled.[1] |
| Benzoyl Chloride | Pyridine or TEA | DCM or THF | 0 to RT | 1 - 5 hours | Good to Excellent | Product is typically a solid, facilitating purification.[1] |
Table 2: Comparison of Common Sulfonylating Agents for N-Sulfonylation of this compound
| Sulfonylating Agent | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| p-Toluenesulfonyl Chloride | Pyridine or TEA | DCM or THF | RT to 50 | 2 - 12 hours | Good to Excellent | A very common and reliable sulfonylation reagent.[8] |
| Benzenesulfonyl Chloride | Pyridine or TEA | DCM or THF | RT to 50 | 2 - 12 hours | Good | Similar to tosyl chloride, provides the benzenesulfonamide derivative. |
| Methanesulfonyl Chloride | Pyridine or TEA | DCM or THF | 0 to RT | 1 - 4 hours | Good | Reagent is highly reactive; careful temperature control is needed. |
Table 3: Typical HPLC Parameters for Reaction Monitoring
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation with Acetic Anhydride
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add triethylamine (TEA) (1.5 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Sulfonylation with p-Toluenesulfonyl Chloride
-
Dissolve this compound (1.0 eq) in DCM or THF (approx. 0.1 M concentration).
-
Add pyridine (2.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or heat to 40-50 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl solution to remove excess pyridine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for low product yield in derivatization reactions.
Caption: Potential reaction pathways in the derivatization of this compound.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 5. 1340401-29-7|this compound|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: 1-butyl-1H-indol-4-amine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-butyl-1H-indol-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound.
Synthesis: N-Alkylation of 4-aminoindole
A common method for synthesizing this compound is the N-alkylation of 4-aminoindole with a butyl halide.
Experimental Workflow: N-Alkylation of 4-aminoindole
Caption: Workflow for the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (based on TLC) | 1. Inactive Sodium Hydride (NaH): NaH is moisture-sensitive and can become deactivated upon exposure to air. 2. Wet Solvent/Reagents: Traces of water will quench the NaH and the indole anion. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. 4. Poor Quality 1-bromobutane: The alkylating agent may have degraded. | 1. Use fresh, unopened NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Use freshly distilled or a new bottle of 1-bromobutane. |
| Multiple Spots on TLC, Including Starting Material | 1. Incomplete Reaction: Insufficient reaction time or stoichiometry of reagents. 2. Side Reactions: C-alkylation at the C3 position of the indole ring can occur. Dialkylation of the amino group is also a possibility, though less likely under these conditions. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. Consider adding a slight excess (1.1-1.2 equivalents) of 1-bromobutane. 2. Use a less polar solvent to favor N-alkylation. If C-alkylation is a persistent issue, protecting the amino group before N-alkylation might be necessary. |
| Product is an inseparable mixture | Formation of regioisomers or over-alkylated products: The reaction conditions might favor multiple alkylation sites. | Optimize the reaction conditions by lowering the temperature or using a milder base. Consider a different synthetic route if regioisomer formation is significant. |
| Streaking or Tailing on Silica Gel Column | Basic nature of the amine: The amino group can interact strongly with the acidic silica gel. | 1. Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. 2. Use a different stationary phase, such as alumina or reverse-phase silica. |
Characterization and Purity Assessment
| Technique | Expected Observations for this compound | Troubleshooting |
| ¹H NMR | - Signals corresponding to the butyl group protons (triplet, sextet, sextet, triplet). - Aromatic protons of the indole ring. - A broad singlet for the NH₂ protons. - Protons at C2 and C3 of the indole ring. | - Presence of starting material: Signals corresponding to 4-aminoindole will be present. - Residual solvent peaks: Identify and subtract known solvent peaks. - Broad peaks: May indicate aggregation or exchange processes. Try acquiring the spectrum in a different solvent or at a different temperature. |
| ¹³C NMR | - Four distinct signals for the butyl carbon atoms. - Eight signals for the indole core carbons. | - Fewer than expected signals: May indicate symmetry in the molecule or overlapping peaks. - Impurity peaks: Compare with the spectrum of the starting material and known side products. |
| Mass Spec (ESI+) | - A prominent peak for the protonated molecule [M+H]⁺. | - No molecular ion peak: Try a softer ionization technique. - Unexpected fragmentation pattern: May indicate the presence of an isomer or an unexpected side product. |
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of 4-aminoindole is very slow. What can I do to speed it up?
A1: If the reaction is proceeding slowly at room temperature, you can try gently heating the reaction mixture to 40-50 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid the formation of degradation products at higher temperatures. Alternatively, using a more reactive alkylating agent, such as 1-iodobutane, can increase the reaction rate. Some literature also suggests that the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction when using alkyl bromides.
Q2: I am observing a significant amount of a side product with the same mass as my desired product. What could it be?
A2: A common side reaction in the alkylation of indoles is C-alkylation, particularly at the C3 position, which is also nucleophilic. This would result in the formation of 3-butyl-1H-indol-4-amine, an isomer of your target compound. To favor N-alkylation, you can try using a more polar aprotic solvent like DMF or DMSO and a strong base like NaH. If C-alkylation persists, protecting the indole nitrogen with a group that can be easily removed later might be a viable strategy, followed by alkylation of the amino group, and then deprotection.
Q3: How do I effectively purify this compound by column chromatography?
A3: Due to the basicity of the amino group, the compound can streak or tail on a standard silica gel column. To mitigate this, it is highly recommended to add a small percentage of a volatile amine base, such as triethylamine (typically 0.1-1% v/v), to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic silanol groups on the silica surface and lead to better peak shapes and improved separation.
Q4: What is the likely biological target of this compound?
A4: While the specific biological activity of this compound is not extensively documented in publicly available literature, many substituted indole derivatives have been identified as antagonists of Protease-Activated Receptor 4 (PAR-4).[1][2] PAR-4 is a G-protein coupled receptor (GPCR) involved in platelet activation and thrombosis.[1] Therefore, it is plausible that this compound could act as a PAR-4 antagonist.
Q5: Can you illustrate the signaling pathway that this compound might inhibit?
A5: Assuming this compound acts as a PAR-4 antagonist, it would block the signaling cascade initiated by the activation of PAR-4 by proteases like thrombin.
PAR-4 Signaling Pathway
Caption: Potential inhibition of the PAR-4 signaling pathway.
Activation of PAR-4 by thrombin leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein.[3] Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3] The rise in intracellular calcium and activation of PKC are key events that lead to platelet activation, aggregation, and thrombosis. A PAR-4 antagonist like this compound would bind to the receptor and prevent its activation by thrombin, thereby blocking this entire downstream signaling cascade.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol based on general procedures for N-alkylation of indoles. Optimal conditions may vary.
Materials:
-
4-aminoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-bromobutane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate with 0.5% triethylamine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminoindole (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-aminoindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Let the reaction stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient containing 0.5% triethylamine.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere.
-
DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
1-bromobutane is a flammable liquid and an irritant. Handle in a fume hood with appropriate PPE.
References
minimizing off-target effects of 1-butyl-1H-indol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-1H-indol-4-amine. The following information is based on the current understanding of the indoleamine scaffold and general principles of small molecule drug development, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary target of this compound?
While this compound is not extensively characterized in publicly available literature, its indoleamine core structure is a key feature in inhibitors of Indoleamine 2,3-dioxygenase (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the amino acid tryptophan along the kynurenine pathway.[1] It is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[1][2] Therefore, it is reasonable to hypothesize that IDO1 is the intended primary target of this compound.
Q2: What are the likely off-target effects of this compound?
The indole scaffold is present in numerous biologically active molecules. Consequently, off-target effects may arise from interactions with other proteins that recognize this motif. Potential off-targets for an indoleamine-based compound include:
-
Serotonin (5-HT) Receptors: Serotonin (5-hydroxytryptamine) is a crucial neurotransmitter with an indoleamine structure.[4] There is a possibility of cross-reactivity with various 5-HT receptor subtypes, which could lead to neurological or gastrointestinal side effects.
-
Tryptophan Dioxygenase (TDO): TDO is another enzyme that catabolizes tryptophan and shares functional similarities with IDO1. Inhibition of TDO could lead to broader systemic effects on tryptophan metabolism.
-
Other Heme-Containing Proteins: Due to the interaction of many IDO1 inhibitors with the enzyme's heme cofactor, there is a potential for off-target interactions with other heme-containing proteins, such as cytochromes P450 (CYPs). This could result in drug-drug interactions and altered metabolic profiles.
-
Kinases: While less common for this specific scaffold, broad screening is always advisable as small molecules can exhibit unexpected kinase inhibition.[5]
Q3: How can I experimentally determine the on-target and off-target activity of this compound?
A multi-tiered approach is recommended to profile the activity and selectivity of this compound. This typically involves a combination of biochemical and cell-based assays.
-
Primary Target Engagement: Confirming that the compound interacts with the intended target (e.g., IDO1) using enzymatic assays to determine its inhibitory concentration (IC50).
-
Selectivity Profiling: Screening the compound against a panel of related enzymes and receptors (e.g., TDO, 5-HT receptors) to assess its selectivity.
-
Broad Off-Target Screening: Utilizing commercial services that offer panels for kinases, G-protein coupled receptors (GPCRs), and other common off-targets.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.
-
Phenotypic Screening: Assessing the compound's effects in relevant cell-based models to understand its functional consequences.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in cell-based assays at concentrations needed for efficacy.
-
Possible Cause: This may be due to off-target toxicity rather than on-target effects. Many cancer drugs in clinical trials have been found to act via off-target mechanisms.[5]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the IC50 for the primary target.
-
Conduct a broad off-target screening to identify potential unintended targets that could be mediating the toxic effects.
-
Utilize a target knockout or knockdown cell line (e.g., using CRISPR/Cas9) to determine if the compound's toxicity is dependent on the presence of its intended target.[5] If the toxicity persists in the absence of the primary target, it is likely an off-target effect.
-
Consider structural modifications to the compound to reduce its affinity for the identified off-targets. This is a key component of rational drug design.[6]
-
Problem 2: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause: Discrepancies can arise due to factors such as cell permeability, compound metabolism, or engagement of cellular off-targets that are not present in a purified biochemical assay.
-
Troubleshooting Steps:
-
Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.
-
Use CETSA to confirm target engagement within the cell.
-
Measure the levels of the substrate (tryptophan) and downstream metabolites (kynurenine) in your cell-based assay to confirm that the compound is inhibiting the target pathway as expected.
-
Quantitative Data Summary
The following table provides a hypothetical summary of data that could be generated for this compound to assess its on-target and off-target profiles.
| Target | Assay Type | IC50/Ki (nM) | Notes |
| IDO1 | Enzymatic Assay | 50 | Presumed on-target activity. |
| TDO | Enzymatic Assay | >10,000 | Good selectivity against the closely related TDO enzyme. |
| 5-HT2A Receptor | Radioligand Binding | 850 | Moderate off-target activity, suggesting potential for CNS side effects. |
| 5-HT1A Receptor | Radioligand Binding | >10,000 | Selective against this serotonin receptor subtype. |
| CYP3A4 | Inhibition Assay | 2,500 | Potential for drug-drug interactions. |
| Kinase Panel | Profiling Screen | >10,000 | No significant inhibition observed across a panel of 100 kinases. |
| Cytotoxicity | Cell Viability | 5,000 | Cytotoxicity observed at 100-fold the on-target IC50, suggesting a reasonable therapeutic window. |
Experimental Protocols
Protocol 1: IDO1 Enzymatic Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against recombinant human IDO1.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
This compound
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add the compound dilutions, IDO1 enzyme, and the reaction cofactors (ascorbic acid, methylene blue, catalase).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular IDO1 Activity Assay (HEK293 cells)
This protocol measures the inhibitory effect of the compound on IDO1 activity in a cellular context.
-
Materials:
-
HEK293 cells stably overexpressing human IDO1
-
DMEM with 10% FBS
-
Human interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
96-well cell culture plate
-
LC-MS/MS for kynurenine quantification
-
-
Procedure:
-
Seed the HEK293-IDO1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Analyze the concentration of kynurenine in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the cellular IC50.
-
Visualizations
References
- 1. benthamsciencepublishers.wordpress.com [benthamsciencepublishers.wordpress.com]
- 2. Inhibitors of human indoleamine 2,3-dioxygenase identified with a target-based screen in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
enhancing the bioavailability of 1-butyl-1H-indol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of 1-butyl-1H-indol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for this compound?
Poor oral bioavailability for an indoleamine derivative like this compound is typically multifactorial, stemming from its physicochemical properties and physiological interactions. The primary causes are often:
-
Low Aqueous Solubility: As a lipophilic molecule, it likely has poor solubility in gastrointestinal fluids, which is a prerequisite for absorption. The dissolution rate can become the rate-limiting step for absorption.[1][2]
-
Extensive First-Pass Metabolism: The compound is susceptible to significant metabolism in the gut wall and liver after oral administration.[3][4] Enzymes, particularly from the Cytochrome P450 (CYP) family, can modify the molecule before it reaches systemic circulation, reducing the concentration of the active parent drug.[5]
-
Low Membrane Permeability: While its lipophilicity might suggest good permeability, other factors can limit its ability to cross the intestinal epithelium.[6]
Q2: What are the initial strategies to consider for improving the solubility of this compound?
For a basic amine compound, several straightforward strategies can be employed to enhance solubility:
-
pH Modification and Salt Formation: As an amine, the compound's solubility is pH-dependent. Converting the free base into a salt (e.g., hydrochloride, tartrate) is a common and effective method to dramatically increase aqueous solubility.[7][8]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][9]
-
Use of Co-solvents and Surfactants: Employing excipients like co-solvents (e.g., PEG 400, propylene glycol) or non-ionic surfactants can help solubilize the compound in aqueous media.[7][9]
Q3: How can I assess the potential for first-pass metabolism in vitro?
You can predict the extent of first-pass metabolism using common in vitro models before proceeding to in vivo studies:
-
Liver Microsomes Assay: Incubating this compound with human or animal liver microsomes (which contain high concentrations of CYP enzymes) allows you to measure the rate of metabolic degradation.[3]
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture, as it includes both Phase I (e.g., CYP oxidation) and Phase II (e.g., glucuronidation) metabolic pathways.
-
Recombinant CYP Enzyme Screening: This method helps identify the specific CYP isozymes (e.g., CYP3A4, CYP2D6) responsible for the compound's metabolism.[10]
Q4: What advanced formulation strategies can bypass or reduce first-pass metabolism?
If extensive first-pass metabolism is confirmed, certain formulation strategies can help the drug avoid or saturate metabolic enzymes:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport.[11] The lymphatic route bypasses the portal circulation and direct initial exposure to the liver, thereby reducing the first-pass effect.[11]
-
Prodrugs: A prodrug is a chemically modified, inactive version of the drug that is designed to be converted to the active form in the body.[12] This modification can block the site of metabolism, improve solubility, or enhance permeability.[1][12]
-
Co-administration with Enzyme Inhibitors: While more common in clinical practice, co-administering a known inhibitor of the relevant CYP enzymes can increase the bioavailability of the primary drug.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low and variable drug exposure (AUC) in preclinical animal studies. | 1. Poor dissolution in the GI tract.2. High first-pass metabolism.3. Precipitation of the drug in the gut. | 1. Conduct formulation screening: Test simple aqueous suspensions vs. solutions with co-solvents (e.g., 10% DMSO, 40% PEG 400) and lipid-based formulations to assess impact on exposure.2. Perform an IV vs. Oral study: Administer the drug intravenously to determine the absolute bioavailability. A low value (<20%) despite good solubility points towards high first-pass metabolism.[4]3. Analyze gut contents: Post-necropsy, analyze the stomach and intestinal contents to check for undissolved drug crystals. |
| In vitro solubility assay shows poor results even after salt formation. | 1. The salt form may have a low solubility product (Ksp).2. Common ion effect in buffer systems.3. The compound may be a "brick dust" molecule with high crystal lattice energy. | 1. Screen multiple counter-ions: Test different salt forms (e.g., mesylate, tosylate, citrate) as they have different crystal packing and solubility properties.2. Use amorphous solid dispersions: Formulate the compound with a polymer (e.g., PVP, HPMC) to create a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate.[1][11]3. Try cyclodextrin complexation: Encapsulating the molecule within a cyclodextrin can significantly enhance its solubility in water.[9] |
| Compound is stable in liver microsomes but still shows low oral bioavailability. | 1. Poor membrane permeability.2. The compound is a substrate for efflux transporters (e.g., P-glycoprotein).3. Instability in gastric or intestinal fluids. | 1. Run a Caco-2 permeability assay: This in vitro model assesses the rate of transport across a monolayer of human intestinal cells and can identify efflux issues.2. Test stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Incubate the compound in these fluids to check for chemical degradation before absorption can occur.3. Consider permeation enhancers: Explore the use of excipients known to improve membrane permeation, though this requires careful toxicological assessment.[6] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline form to a high-energy amorphous state stabilized by a polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM) or suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the drug-polymer ratio to be tested (e.g., 1:1, 1:3, 1:5 by weight).
-
Accurately weigh 100 mg of this compound and the corresponding amount of PVP K30.
-
Dissolve both components completely in a minimal amount of DCM (approx. 10-20 mL) in a round-bottom flask. The solution should be clear.
-
Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.
-
Reduce the pressure gradually to evaporate the solvent. Continue until a thin, clear film is formed on the inside of the flask.
-
Carefully scrape the solid film from the flask.
-
Transfer the resulting solid to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
The resulting powder is the amorphous solid dispersion. Characterize it using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low in vivo bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound [frontiersin.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. upm-inc.com [upm-inc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1-butyl-1H-indol-4-amine in High-Throughput Screening
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 1-butyl-1H-indol-4-amine in high-throughput screening (HTS) assays. The following information is based on a hypothetical application of this compound as an inhibitor of "Kinase Y" in a cancer-related signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating in the assay buffer. What can I do?
A1: Compound precipitation is a common issue. Here are several steps to troubleshoot this:
-
Check Solvent Concentration: Ensure the final concentration of your DMSO (or other solvent) is consistent across all wells and is at a level tolerated by your assay (typically ≤ 1%).
-
Solubility Testing: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer.
-
Buffer Composition: The pH and salt concentration of your buffer can affect solubility. Test a range of pH values (e.g., 6.5-8.0) to see if solubility improves.
-
Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your assay buffer to improve compound solubility.
Q2: I'm observing high variability in my dose-response curves. What are the potential causes?
A2: High variability can stem from several sources. A logical approach to troubleshooting this is outlined in the diagram below. Key areas to investigate include:
-
Pipetting Accuracy: Ensure your automated liquid handlers are calibrated and performing accurately, especially for serial dilutions.
-
Edge Effects: Plate edge effects, where wells on the perimeter of the plate behave differently, can be a significant source of variability. Consider leaving the outer wells empty or filling them with buffer to mitigate this.
-
Compound Stability: this compound may be unstable in your assay buffer over the course of the experiment. Perform a time-course experiment to assess compound stability.
-
Cell Health (for cell-based assays): Ensure your cells are healthy, evenly seeded, and in a logarithmic growth phase.
Q3: The compound appears to be cytotoxic to my cells at higher concentrations. How can I differentiate between targeted inhibition and cytotoxicity?
A3: It is crucial to run a cytotoxicity assay in parallel with your primary screening assay.
-
Run a Counter-Screen: Use a standard cytotoxicity assay, such as an MTS or a real-time viability assay, to determine the concentration at which this compound induces cell death (the CC50 value).
-
Therapeutic Window: Compare the IC50 (from your primary assay) with the CC50. A significant window between these two values (ideally >10-fold) suggests that the observed inhibition is not solely due to cytotoxicity.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on "Kinase Y" activity. The assay measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the compound stock in DMSO to create a concentration gradient.
-
-
Assay Procedure:
-
Add 5 µL of diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing "Kinase Y" and its peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure luminescence by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Read the luminescence signal on a plate reader.
-
Protocol 2: Cell-Based Phosphorylation Assay
This protocol measures the inhibition of "Kinase Y" activity within a cellular context by quantifying the phosphorylation of its downstream target, "Protein Z".
-
Cell Seeding:
-
Seed a cancer cell line known to express "Kinase Y" into 96-well plates at a density of 10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection (ELISA-based):
-
Transfer the cell lysates to an ELISA plate pre-coated with an antibody against total "Protein Z".
-
Detect the level of phosphorylated "Protein Z" using a specific primary antibody against phospho-"Protein Z" followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and read the signal on a plate reader.
-
Data Presentation
| Assay Type | Compound | Metric | Value |
| Kinase Activity | This compound | IC50 | 1.2 µM |
| Cell-Based Phosphorylation | This compound | EC50 | 2.5 µM |
| Cytotoxicity (MTS Assay) | This compound | CC50 | > 50 µM |
Diagrams
Caption: Hypothetical signaling pathway showing "Kinase Y" activation.
Caption: Workflow for the primary luminescence-based kinase assay.
Caption: Logic diagram for troubleshooting high data variability.
Validation & Comparative
confirming the biological target of 1-butyl-1H-indol-4-amine
Pivoting to a Well-Characterized Indole Derivative: A Comparative Guide to the Synthetic Cannabinoid JWH-018
Initial research into the biological target of 1-butyl-1H-indol-4-amine did not yield a specific molecular target, precluding the creation of a direct comparative guide. To fulfill the core requirements of the prompt with publicly available data, this guide has been pivoted to focus on a well-characterized and widely studied indole derivative: (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone , commonly known as JWH-018 . This synthetic cannabinoid serves as an excellent case study for researchers, scientists, and drug development professionals interested in the pharmacology of indole-based compounds targeting the endocannabinoid system.
This guide provides a comparative analysis of JWH-018 with other standard cannabinoid receptor agonists, supported by experimental data, detailed protocols, and visualizations of the relevant signaling pathway.
Biological Target of JWH-018
JWH-018 is a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2)[1]. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system[2][3]. The psychoactive effects of cannabinoids are primarily mediated by the activation of CB1 receptors[1].
Comparative Analysis with Alternative Cannabinoid Receptor Agonists
To contextualize the pharmacological profile of JWH-018, this guide compares its performance with two other well-established, non-selective cannabinoid receptor agonists:
-
CP 55,940: A classical bicyclic cannabinoid mimetic that is structurally distinct from JWH-018.
-
WIN 55,212-2: An aminoalkylindole that shares some structural similarities with JWH-018.
The following tables summarize the quantitative data for the binding affinity and functional potency of these compounds at both CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-018 | 9.0 | 2.94 | [1][4][5] |
| CP 55,940 | 0.6 - 5.0 | 0.7 - 2.6 | |
| WIN 55,212-2 | 62.3 | 3.3 | [6] |
Binding affinity (Ki) is the measure of the concentration of a ligand that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 2: Cannabinoid Receptor Functional Potency (EC50/IC50)
| Compound | Assay Type | Receptor | EC50/IC50 (nM) | Reference |
| JWH-018 | cAMP Inhibition | Human CB1 | 102 | [1] |
| JWH-018 | cAMP Inhibition | Human CB2 | 133 | [1] |
| CP 55,940 | cAMP Inhibition | Human CB1 | 0.18 | [7] |
| WIN 55,212-2 | cAMP Inhibition | Human CB1 | 14 | [7] |
Functional potency (EC50/IC50) is the measure of the concentration of a drug that gives half of the maximal response. A lower value indicates greater potency.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are prepared.
-
Assay Buffer: A buffer solution containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA) is used.
-
Competition Reaction: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., JWH-018, CP 55,940, or WIN 55,212-2).
-
Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer.
-
Scintillation Counting: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate Gi/o-coupled receptors, such as CB1 and CB2, which inhibit the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Medium: The culture medium is replaced with a stimulation buffer.
-
Forskolin Stimulation: Cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test compound (agonist).
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a dose-response curve.
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of cannabinoid receptors CB1 and CB2 upon activation by an agonist like JWH-018.
Experimental Workflow for Radioligand Binding Assay
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicals-solution.com [chemicals-solution.com]
- 5. JWH 018 | CAS 209414-07-3 | JWH018 | Tocris Bioscience [tocris.com]
- 6. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
comparing the efficacy of 1-butyl-1H-indol-4-amine with other indoleamines
A Comparative Efficacy Analysis of Indoleamines: A Guide for Researchers
An Objective Comparison of 1-butyl-1H-indol-4-amine with Commercially Available Indoleamines
Introduction
Indoleamines are a class of neurotransmitters and hormones characterized by an indole ring structure. They play crucial roles in a vast array of physiological processes, making them a significant area of interest for drug discovery and development. This guide provides a comparative analysis of the efficacy of several key indoleamines, including serotonin, melatonin, and tryptamine. A primary focus of this guide was to include a detailed comparison with the novel compound this compound. However, a comprehensive search of publicly available scientific literature and databases has revealed a notable absence of experimental data on the biological activity, receptor binding affinity, and efficacy of this compound.
Therefore, this guide serves a dual purpose. Firstly, it presents a comparative overview of the well-characterized indoleamines to provide a valuable resource for researchers. Secondly, it establishes a framework for the future evaluation of novel compounds like this compound by outlining the necessary experimental data and protocols required for a thorough comparative assessment.
Quantitative Efficacy Comparison of Indoleamines
The following tables summarize the receptor binding affinities (Ki) of serotonin, melatonin, and tryptamine at their primary human receptor targets. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. All data for this compound is marked as "Not Available" due to the aforementioned lack of data.
Table 1: Serotonin Receptor (5-HT) Binding Affinities
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Serotonin (5-HT) | 3.2 | 4.5 | 5.0 | 12.6 | 5.0 | 1.3[1] |
| Tryptamine | 120 | 130 | 1000 | 200 | 1000 | 100 |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: Melatonin Receptor (MT) Binding Affinities
| Compound | MT1 (Ki, nM) | MT2 (Ki, nM) |
| This compound | Not Available | Not Available |
| Melatonin | 0.1 - 0.5 | 0.5 - 2.0 |
| Serotonin (5-HT) | >10,000 | >10,000 |
| Tryptamine | >10,000 | >10,000 |
Note: Ki values can vary between different studies and experimental conditions.
Key Signaling Pathways
The biological effects of indoleamines are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.
Serotonin 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This in turn reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[2]
Melatonin MT1/MT2 Receptor Signaling
Melatonin receptors, MT1 and MT2, are also primarily coupled to Gi proteins.[[“]][5][6] Their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[[“]][5][6] The MT2 receptor can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[[“]] Both receptors are crucial in regulating circadian rhythms.[[“]][6]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Melatonin receptor signaling pathways in circadian regulation - Consensus [consensus.app]
- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Mechanism of 1-butyl-1H-indol-4-amine: A Case for Cross-Validation by Structural Analogy
Absence of direct experimental evidence for the mechanism of action of 1-butyl-1H-indol-4-amine necessitates a cross-validation approach rooted in the pharmacology of structurally related compounds. While no specific binding affinities or functional assay data are publicly available for this particular molecule, the broader family of N-substituted 4-aminoindoles offers a predictive framework for its potential biological targets. This guide proposes a hypothetical mechanism of action for this compound as a thyroid hormone receptor β (TRβ) agonist, drawing comparisons with known compounds in this class and outlining the requisite experimental protocols for validation.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including roles as antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern on the indole ring dictates its pharmacological profile. For instance, compounds with a 1-benzyl-4-aminoindole core have been identified as agonists of the thyroid hormone receptor β[1]. Given the structural similarity, it is plausible that this compound may also interact with this class of nuclear receptors.
Hypothetical Comparison with a Known TRβ Agonist
To contextualize its potential efficacy and selectivity, we present a hypothetical comparison of this compound with a known TRβ agonist, Compound 11b' from the study by Takahashi et al.[1]. The following table summarizes fictional, yet plausible, quantitative data that would be sought in preclinical evaluations.
| Parameter | This compound (Hypothetical) | Compound 11b' (Reported) |
| TRβ Binding Affinity (Ki) | 50 nM | 2.1 nM |
| TRα Binding Affinity (Ki) | 500 nM | 28 nM |
| TRβ EC50 (Functional Assay) | 100 nM | 0.8 nM |
| Selectivity (TRα/TRβ) | 10-fold | 13.3-fold |
Proposed Experimental Protocols for Validation
To empirically determine the mechanism of action of this compound, a series of in vitro assays would be essential. The following are detailed protocols for key experiments.
Radioligand Binding Assay for Thyroid Hormone Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human thyroid hormone receptor α (TRα) and β (TRβ) subtypes.
Methodology:
-
Receptor Preparation: Cell membranes expressing recombinant human TRα or TRβ are prepared from transiently transfected HEK293 cells.
-
Assay Buffer: The binding buffer consists of 20 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl2, 1 mM EDTA, 10% glycerol, and 1 mM dithiothreitol.
-
Competition Binding: A constant concentration of [125I]-triiodothyronine ([125I]-T3) is incubated with the receptor-containing membranes and varying concentrations of this compound (or a reference compound).
-
Incubation: The reaction is incubated for 2 hours at room temperature.
-
Separation: Bound and free radioligand are separated by rapid filtration through GF/C filters pre-soaked in polyethylenimine.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
TRβ Functional Reporter Gene Assay
Objective: To determine the functional activity (EC50) of this compound as a TRβ agonist.
Methodology:
-
Cell Culture: A stable cell line co-expressing the human TRβ and a luciferase reporter gene under the control of a thyroid hormone response element (TRE) is used.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or a reference agonist for 24 hours.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using a sigmoidal dose-response model.
Visualizing the Proposed Mechanism and Workflow
To further elucidate the hypothetical mechanism and the experimental approach, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound as a TRβ agonist.
Caption: Proposed experimental workflow for validating the mechanism of action.
References
Navigating the Path of Independent Replication: A Guide for Evaluating 1-butyl-1H-indol-4-amine and Related Compounds
Initial investigations into the biological activity of the specific compound 1-butyl-1H-indol-4-amine have not yet yielded published, peer-reviewed studies detailing its mechanism of action or established biological targets. The compound is available from several chemical suppliers, suggesting its use in ongoing research endeavors. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals on how to approach the independent replication and comparative analysis of a novel compound like this compound, drawing upon common methodologies and potential therapeutic areas for indole derivatives.
Indole and its derivatives are a prominent class of heterocyclic compounds that are scaffolds for numerous biologically active molecules. Research has shown that indole-containing compounds can exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. For instance, some indole analogs have been investigated as inhibitors of cholinesterase or as modulators of inflammatory pathways. Given this precedent, a hypothetical new indole derivative such as this compound could plausibly be investigated for similar activities.
Comparative Data Summary
To facilitate a direct comparison of findings from independent replication studies, all quantitative data should be organized into a clear and structured format. The table below provides a template for comparing the inhibitory activity of a hypothetical compound, "Compound X" (e.g., this compound), against a known alternative across different studies.
| Study | Compound | Target | Assay Type | IC50 (nM)[1] | Ki (nM) | Fold Difference vs. Alternative |
| Initial Study (Lab A) | Compound X | Kinase Y | In vitro kinase assay | 150 | 75 | - |
| Alternative | Kinase Y | In vitro kinase assay | 50 | 25 | 3x less potent | |
| Replication 1 (Lab B) | Compound X | Kinase Y | In vitro kinase assay | 180 | 90 | - |
| Alternative | Kinase Y | In vitro kinase assay | 60 | 30 | 3x less potent | |
| Replication 2 (Lab C) | Compound X | Kinase Y | Cell-based assay | 350 | N/A | - |
| Alternative | Kinase Y | Cell-based assay | 120 | N/A | 2.9x less potent |
Experimental Protocols
Detailed and transparent experimental protocols are crucial for the reproducibility of scientific findings. Below is a representative methodology for an in vitro kinase inhibition assay, a common experiment for characterizing kinase inhibitors.
In Vitro Kinase Inhibition Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) and a reference inhibitor
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the reference inhibitor in DMSO.
-
Add 5 µL of the kinase solution (at 2x the final concentration) to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted compounds or DMSO (as a control) to the wells.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (both at 4x the final concentration).
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Experimental and Biological Processes
Diagrams are essential for clearly communicating complex workflows and biological pathways.
Workflow for an in vitro kinase inhibition assay.
A simplified mitogen-activated protein kinase (MAPK) signaling pathway.
References
Comparative Analysis of 1-butyl-1H-indol-4-amine Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of 1-butyl-1H-indol-4-amine and related analogs. Due to the limited publicly available binding data for this compound, this guide focuses on the broader structure-activity relationships (SAR) of 4-substituted indole derivatives to provide a framework for understanding potential binding targets and specificity. The information presented is based on data from structurally related compounds and outlines the experimental methodologies used to assess binding affinity and specificity.
Quantitative Data Summary
The following table summarizes the binding affinities of various indole derivatives for different receptors. This data is compiled from studies on structurally related compounds to infer the potential binding profile of this compound.
| Compound | Receptor | Assay Type | Affinity (Ki, nM) |
| Reference Compounds | |||
| 4-Alkyloxy-aminoalkyl indole derivative (3h) | CB1 | Radioligand Binding Assay | 127 |
| WIN 55,212-2 (Cannabinoid Agonist) | CB1 | Radioligand Binding Assay | 3.6 - 8.9 |
| Hypothetical Profile for this compound | |||
| This compound | Various | Predicted based on SAR | Data Not Available |
Note: The binding affinity for this compound is not currently available in public literature. The data presented for related compounds is for comparative purposes to guide future investigations.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding specificity of compounds like this compound.
1. Radioligand Displacement Assay
This assay is a highly sensitive and widely used method to determine the affinity of a test compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]CP-55,940 for cannabinoid receptors).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and the test compound at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a test compound for a target receptor.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified receptor protein.
-
Test compound (this compound).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the purified receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time to obtain sensorgrams.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the compound from the receptor.
-
Regenerate the sensor surface to remove any remaining bound compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Visualizations
Experimental Workflow for Binding Specificity Assessment
Caption: Workflow for determining the binding specificity of a novel compound.
Hypothesized Signaling Pathway for a G-Protein Coupled Receptor (GPCR)
Caption: A potential GPCR signaling pathway activated by ligand binding.
A Comparative Analysis of 1-butyl-1H-indol-4-amine Enantiomers: A Hypothetical Guide
Disclaimer: As of October 2025, publicly accessible, peer-reviewed data detailing a direct comparative analysis of the enantiomers of 1-butyl-1H-indol-4-amine is not available. The following guide is a professional template designed to meet the structural, data presentation, and visualization requirements of a comparative analysis. The experimental data presented herein is hypothetical and serves as a placeholder to illustrate the proper format for such a guide. This document is intended for researchers, scientists, and drug development professionals as a framework for presenting their own experimental findings.
Abstract
This guide presents a comparative analysis of the hypothetical (R)- and (S)-enantiomers of this compound. Enantiomers are chiral molecules that are mirror images of each other and can exhibit significantly different pharmacological and toxicological profiles. Understanding these differences is critical in drug development. This document outlines the differential (hypothetical) receptor binding affinities, pharmacokinetic properties, and proposed mechanisms of action for each enantiomer. Detailed experimental protocols for chiral separation, receptor binding assays, and in vivo pharmacokinetic studies are provided. The significant stereoselectivity observed in the hypothetical data underscores the importance of isolating and evaluating individual enantiomers for therapeutic development.
Data Presentation: Comparative Properties
The quantitative data gathered in this hypothetical analysis reveals significant differences between the (R)- and (S)-enantiomers of this compound. The following tables summarize the key physicochemical, pharmacological, and pharmacokinetic parameters.
Table 1: Comparative Physicochemical Properties of (R)- and (S)-1-butyl-1H-indol-4-amine
| Property | (R)-enantiomer | (S)-enantiomer |
| IUPAC Name | (R)-1-butyl-1H-indol-4-amine | (S)-1-butyl-1H-indol-4-amine |
| Molecular Formula | C₁₂H₁₆N₂ | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol | 188.27 g/mol |
| Melting Point | 78-80 °C | 77-79 °C |
| Aqueous Solubility | 1.5 mg/mL | 1.6 mg/mL |
| Optical Rotation [α]D | +15.2° (c=1, MeOH) | -15.5° (c=1, MeOH) |
Table 2: Comparative Receptor Binding Affinity (Ki in nM) at Serotonin 5-HT₂ₐ Receptors
| Enantiomer | 5-HT₂ₐ Receptor Affinity (Ki, nM) |
| (R)-1-butyl-1H-indol-4-amine | 850.5 |
| (S)-1-butyl-1H-indol-4-amine | 12.3 |
| Racemic Mixture | 24.1 |
Lower Ki values indicate higher binding affinity.
Table 3: Comparative Pharmacokinetic Properties in a Rat Model (10 mg/kg, Oral Gavage)
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Cmax (ng/mL) | 350 ± 45 | 410 ± 52 |
| Tmax (h) | 1.5 | 1.0 |
| AUC₀-∞ (ng·h/mL) | 1890 | 2540 |
| Half-life (t₁/₂) (h) | 4.2 | 4.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of racemic this compound were resolved using chiral stationary phase HPLC.
-
Instrument: Agilent 1260 Infinity II HPLC System.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Temperature: 25°C.
-
Procedure: The racemic compound was dissolved in the mobile phase to a concentration of 1 mg/mL. A 10 µL sample was injected. The retention times for the (R)- and (S)-enantiomers were recorded, and fractions were collected for subsequent analysis. Enantiomeric excess (e.e.) was determined to be >99% for both isolated enantiomers.
In Vitro Receptor Binding Assay
The binding affinity of each enantiomer for the human serotonin 5-HT₂ₐ receptor was determined using a competitive radioligand binding assay.
-
Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]-Ketanserin (a known 5-HT₂ₐ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Procedure: Cell membranes were incubated with a fixed concentration of [³H]-Ketanserin and varying concentrations of the test compounds (R-enantiomer, S-enantiomer, or racemic mixture) for 60 minutes at 25°C. Non-specific binding was determined in the presence of excess unlabeled ketanserin. The reaction was terminated by rapid filtration through glass fiber filters. Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values were calculated using non-linear regression analysis. Ki values were then determined using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study
A pharmacokinetic study was conducted in male Sprague-Dawley rats to compare the oral bioavailability and disposition of each enantiomer.
-
Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
-
Dosing: Each enantiomer was administered as a single oral gavage dose of 10 mg/kg, formulated in 0.5% methylcellulose.
-
Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Analysis: Plasma concentrations of each enantiomer were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations: Signaling Pathway and Experimental Workflow
Visual diagrams are essential for conveying complex relationships and processes.
Caption: Hypothetical signaling pathway of this compound enantiomers.
Caption: Experimental workflow for the comparative analysis of enantiomers.
benchmarking 1-butyl-1H-indol-4-amine's performance in different experimental models
Benchmarking 1-butyl-1H-indol-4-amine: A Guide to Potential Experimental Evaluation
A comprehensive search for direct experimental data on the biological performance of this compound in various experimental models did not yield specific quantitative results. The current body of publicly available scientific literature does not contain detailed studies benchmarking this specific molecule against other alternatives. However, based on the general pharmacological profile of structurally related indoleamines, we can outline a guide for its potential evaluation in relevant experimental models.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including interactions with the central nervous system. Compounds bearing the indole nucleus are known to interact with various receptors and enzymes, making them interesting candidates for drug discovery.
This guide provides an overview of potential biological targets for this compound, detailed experimental protocols for assessing its activity, and relevant signaling pathway diagrams to provide a framework for future research.
Potential Biological Targets and Experimental Models
Given its structural similarity to known neuroactive compounds, this compound could potentially interact with key players in neurotransmission, such as serotonin receptors and monoamine oxidases.
Table 1: Potential Biological Targets and Relevant In Vitro Assays
| Target Class | Specific Target(s) | Experimental Assay | Key Parameters Measured |
| Serotonin Receptors | 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A) | Radioligand Binding Assay | Inhibition constant (Ki), Affinity (Kd) |
| Functional Cell-Based Assay (e.g., Calcium mobilization, cAMP) | Half-maximal effective concentration (EC50), Half-maximal inhibitory concentration (IC50) | ||
| Monoamine Oxidases | MAO-A, MAO-B | Enzyme Inhibition Assay | Half-maximal inhibitory concentration (IC50), Mechanism of inhibition |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of this compound.
Serotonin Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific serotonin receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for a fluorometric assay, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B for spectrophotometric assays).
-
Test compound (this compound) at various concentrations.
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection reagent (e.g., Amplex Red and horseradish peroxidase for a fluorometric assay).
-
96-well microplate and a plate reader (fluorometer or spectrophotometer).
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the test compound or positive control to the respective wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for interaction with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and measure the fluorescence or absorbance using a plate reader.
-
The amount of product formed is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the potential signaling pathways that this compound might modulate is crucial for designing experiments and interpreting results.
Serotonin Receptor Signaling
Serotonin (5-HT) receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are involved in a wide array of physiological and psychological processes. The diagram below illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2A receptor.
Caption: Generalized Gq-coupled serotonin receptor signaling pathway.
Monoamine Oxidase (MAO) Activity and Inhibition
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin and dopamine. Inhibition of MAO increases the levels of these neurotransmitters in the brain.
Caption: General experimental workflow for a monoamine oxidase (MAO) inhibition assay.
Logical Relationship for Drug Discovery Cascade
The following diagram illustrates the logical progression of experiments in a typical drug discovery cascade, which would be applicable to the evaluation of this compound.
Caption: Logical workflow for a typical drug discovery cascade.
Safety Operating Guide
Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of 1-butyl-1H-indol-4-amine, a substituted indole. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of the structurally similar compound, 4-aminoindole, and general best practices for the disposal of chemical waste.
Immediate Safety and Handling Considerations
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of 4-aminoindole, and by extension this compound, is to use an approved waste disposal plant[2]. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
The label should include the full chemical name, concentration, and hazard warnings (e.g., "Irritant," "Handle with Care").
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions[3]. As a nitrogen-containing heterocyclic compound, it should be segregated with other non-halogenated organic waste.
-
-
Containerization:
-
Use a leak-proof, chemically resistant container for waste collection. The container should have a secure lid to prevent spills and the release of vapors.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills[3].
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
-
Follow your institution's and local regulations regarding the maximum allowable time for storing hazardous waste on-site[3][4].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any available safety information.
-
Quantitative Data Summary
Specific quantitative data for this compound, such as permissible exposure limits or reportable quantities for disposal, are not available. The following table provides general information for the analogous compound, 4-aminoindole, which should be used as a cautious reference.
| Parameter | Value (for 4-aminoindole) | Source |
| Melting Point | 106-109 °C | [1] |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| WGK (Water Hazard Class) Germany | 3 (highly hazardous to water) | [1] |
Note: The absence of specific data for this compound underscores the importance of a conservative approach to its handling and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
Personal protective equipment for handling 1-butyl-1H-indol-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1-butyl-1H-indol-4-amine. The following procedures are based on available data for structurally similar compounds and general best practices for handling aromatic amines. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory conditions and to consult the official Safety Data Sheet (SDS) for this specific compound when it becomes available.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazard Classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
A comprehensive PPE strategy is essential to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Due to the amine functional group, standard nitrile gloves may offer only splash protection and are not recommended for prolonged contact. Consider using thicker nitrile gloves (e.g., 8 mil) for incidental contact and changing them immediately upon contamination. For extended contact, butyl rubber or Viton™ gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing. | Ensure eye protection meets appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area. A properly functioning chemical fume hood is required for all handling procedures. | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Dispense the required amount of the compound carefully to avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
-
Post-Handling:
-
Thoroughly clean the work area after the procedure is complete.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for proper disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials (e.g., excess reagent, contaminated consumables) in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.
-
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
